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  • Product: Pyrimido[4,5-d][1,3]diazin-2-amine
  • CAS: 1314927-80-4

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Foundational

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Pyrimido[4,5-d]diazin-2-amine Derivatives

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Pyrimido[4,5-d][1][2]diazin-2-amine Derivatives For drug development researchers and scientists, understanding the journey of a potential therape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Pyrimido[4,5-d][1][2]diazin-2-amine Derivatives

For drug development researchers and scientists, understanding the journey of a potential therapeutic compound through the body is paramount. This guide provides a detailed exploration of the pharmacokinetics and bioavailability of pyrimido[4,5-d][1][2]diazin-2-amine derivatives, a class of nitrogen-containing heterocyclic compounds with significant therapeutic promise. While this specific scaffold is a niche area of research, this paper will draw upon the broader knowledge of pyrimido[4,5-d]pyrimidines and related heterocycles to provide a comprehensive framework for their evaluation.[1][3][4]

Introduction: The Therapeutic Potential and Pharmacokinetic Hurdles of Pyrimido[4,5-d]pyrimidines

The fused pyrimidine ring system, particularly the pyrimido[4,5-d]pyrimidine core, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The therapeutic efficacy of these compounds, however, is not solely dependent on their in vitro potency. Their clinical success hinges on their pharmacokinetic profile – the absorption, distribution, metabolism, and excretion (ADME) characteristics that govern their concentration at the target site.

Poor oral bioavailability is a significant hurdle in the development of many nitrogen-containing heterocyclic drugs.[2][5] Factors such as low aqueous solubility, extensive first-pass metabolism, and efflux by transporters can severely limit the systemic exposure of an orally administered compound. Therefore, a thorough understanding and early assessment of the pharmacokinetics and bioavailability of pyrimido[4,5-d][1][2]diazin-2-amine derivatives are critical for their successful translation from promising lead compounds to effective medicines.

Foundational Concepts in Pharmacokinetic Assessment

The journey of a drug through the body is a dynamic process. Pharmacokinetics (PK) is the study of "what the body does to the drug," encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Bioavailability, a key PK parameter, is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, bioavailability is influenced by both absorption and first-pass metabolism.

Nitrogen-containing heterocycles often present unique challenges and opportunities in drug design due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets.[6] However, these same properties can also influence their physicochemical characteristics, such as solubility and lipophilicity, which in turn impact their ADME profile.

Methodologies for Evaluating Pharmacokinetics and Bioavailability

A multi-faceted approach, combining in silico, in vitro, and in vivo methods, is essential for a comprehensive pharmacokinetic evaluation.

In Silico ADMET Prediction

Computational tools can provide early insights into the potential ADME properties of a compound series. These models are built on large datasets of known drugs and are used to predict parameters such as aqueous solubility, lipophilicity (logP), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Several studies on pyrimido[4,5-d]pyrimidine derivatives have utilized in silico ADMET screening to prioritize compounds for synthesis and further testing.[1][7]

Table 1: Representative In Silico ADMET Predictions for a Hypothetical Pyrimido[4,5-d][1][2]diazin-2-amine Derivative

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight< 500 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
logP2-3Optimal balance between solubility and permeability
Aqueous SolubilityModerateMay require formulation strategies for optimal absorption
Human Intestinal AbsorptionHighGood potential for absorption from the gut
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
Plasma Protein Binding~90%The free fraction of the drug available for therapeutic effect is a key consideration

Note: This table is illustrative and based on typical predictions for drug-like molecules. Actual values would be generated using specific software (e.g., ADMETLAB 2.0, pkCSM).[7]

In Vitro ADME Assays

Experimental in vitro systems are crucial for validating in silico predictions and providing more quantitative data on specific ADME processes.

  • Solubility: Thermodynamic and kinetic solubility assays are performed to determine a compound's solubility in various aqueous buffers, which is a critical factor for dissolution and absorption.

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are used to assess a compound's ability to cross the intestinal epithelium.

  • Metabolic Stability: Incubating the compound with liver microsomes or S9 fractions helps to determine its susceptibility to phase I and phase II metabolic enzymes. This provides an early indication of its metabolic clearance.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to quantify the extent to which a compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein.[8]

In Vivo Pharmacokinetic Studies

Animal models, typically rodents, are used to determine the in vivo pharmacokinetic profile of a drug candidate.

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the test compound is administered via the tail vein (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and serves as a reference.

    • Oral (PO) Administration: A suspension or solution of the test compound is administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated bioanalytical method, typically HPLC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Diagram 1: Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_prep Animal Acclimatization (e.g., Rats) dosing Dosing (IV and PO routes) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification analysis->quantification data_input Plasma Concentration-Time Data quantification->data_input modeling PK Modeling (Non-compartmental) data_input->modeling parameters Calculation of PK Parameters (AUC, Cmax, Tmax, T1/2, F%) modeling->parameters

Caption: Workflow of an in vivo pharmacokinetic study.

Bioanalytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Calibration and Quantification:

    • A calibration curve is constructed by spiking known concentrations of the analyte into blank plasma and analyzing them alongside the study samples.

    • The concentration of the analyte in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolism of Pyrimido[4,5-d][1][2]diazin-2-amine Derivatives

Like other pyrimidine analogues, these compounds are expected to undergo extensive metabolism.[11][12] The primary sites of metabolism are the liver and the gut wall.

  • Phase I Metabolism: This typically involves the introduction or unmasking of functional groups. For pyrimido[4,5-d][1][2]diazin-2-amine derivatives, likely phase I reactions include:

    • Oxidation: Hydroxylation of aromatic or aliphatic moieties by cytochrome P450 enzymes.

    • N-dealkylation: If alkyl groups are present on the amino substituents.

  • Phase II Metabolism: This involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common phase II reactions include:

    • Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl or amino groups.

    • Sulfation: Conjugation with a sulfonate group.

Diagram 2: Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Pyrimido[4,5-d][1,3]diazin-2-amine Derivative oxidation Oxidation (Hydroxylation) parent->oxidation dealkylation N-dealkylation parent->dealkylation glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation dealkylation->glucuronidation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for the derivatives.

Factors Influencing Oral Bioavailability

The oral bioavailability of pyrimido[4,5-d][1][2]diazin-2-amine derivatives is a complex interplay of physicochemical and physiological factors.

  • Physicochemical Properties:

    • Solubility: As mentioned, adequate aqueous solubility is a prerequisite for dissolution in the gastrointestinal tract.

    • Lipophilicity (logP): An optimal logP is required for membrane permeation. Too low a logP can lead to poor permeability, while too high a logP can result in poor aqueous solubility and entrapment in lipid bilayers.

    • pKa: The ionization state of the molecule at different pH values in the gut can influence its solubility and permeability.

  • Physiological Factors:

    • Gastrointestinal pH: The pH gradient along the GI tract can affect the dissolution and absorption of ionizable compounds.

    • First-Pass Metabolism: Metabolism in the gut wall and liver before the drug reaches systemic circulation can significantly reduce bioavailability.

    • Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can pump the drug back into the gut lumen, limiting its absorption.

Diagram 3: Factors Affecting Oral Bioavailability

G cluster_absorption Absorption Phase cluster_elimination Pre-systemic Elimination compound Pyrimido[4,5-d][1,3]diazin-2-amine Derivative Solubility Lipophilicity (logP) pKa dissolution Dissolution in GI fluid compound:sol->dissolution compound:pka->dissolution permeation Intestinal Permeation compound:logp->permeation dissolution->permeation gut_metabolism Gut Wall Metabolism permeation->gut_metabolism liver_metabolism Hepatic First-Pass Metabolism permeation->liver_metabolism bioavailability Systemic Circulation (Oral Bioavailability) permeation->bioavailability gut_metabolism->liver_metabolism liver_metabolism->bioavailability

Caption: Key factors influencing oral bioavailability.

Data Interpretation and Future Directions

The ultimate goal of these studies is to build a comprehensive pharmacokinetic profile of the pyrimido[4,5-d][1][2]diazin-2-amine derivatives.

Table 2: Illustrative Pharmacokinetic Parameters Following Oral and Intravenous Administration in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)32004500
T1/2 (h)2.53.0
Oral Bioavailability (F%)-28%

Note: This table presents hypothetical data for illustrative purposes.

A low oral bioavailability (as in the example above) would prompt further investigation into the limiting factors. Is it poor absorption, high first-pass metabolism, or both? Follow-up studies, such as Caco-2 permeability assays with efflux inhibitors or studies in liver microsomes from different species, can help to elucidate the underlying mechanisms.

Conclusion

The development of pyrimido[4,5-d][1][2]diazin-2-amine derivatives as therapeutic agents requires a deep and early understanding of their pharmacokinetic properties. While specific experimental data for this scaffold remains to be published extensively, the principles and methodologies outlined in this guide provide a robust framework for their evaluation. By integrating in silico, in vitro, and in vivo approaches, researchers can effectively characterize the ADME profile and bioavailability of these promising compounds, paving the way for the development of new and effective medicines.

References

  • Trivedi, H. D., Patel, B. Y., Hadiyal, S. D., Italiya, G., & Ramalingam, P. S. (2024). A green one-pot synthetic protocol of hexahydropyrimido [4, 5-d] pyrimidin-4 (1 H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity, 28(1), 183-195. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Gazzar, A. A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1138-1168. [Link]

  • Asati, V., Kaur, G., & Singh, P. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. [Link]

  • Al-Harthy, T., & Kumar, A. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(21), 5003. [Link]

  • Kaur, R., & Kumar, K. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini reviews in medicinal chemistry, 14(4), 335-53. [Link]

  • Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]

  • Trivedi, H. D., Patel, B. Y., Hadiyal, S. D., Italiya, G., & Ramalingam, P. S. (2023). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. ResearchGate. [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical pharmacokinetics, 59(12), 1521-1550. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3749. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138-2168. [Link]

  • Gomha, S. M., et al. (2023). Pyrido-pyrimido-thiadiazinones: green synthesis, molecular docking studies and biological investigation as obesity inhibitors. Journal of Taibah University for Science, 17(1). [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • Le, T. V., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of medicinal chemistry, 54(6), 1827-41. [Link]

  • Georgiou, E. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

  • Liang, S.-H., & Steimling, J. (n.d.). A Fast and Robust LC-MS/MS Method for Comprehensive Amino Acid Profiling in Human Plasma. Restek. [Link]

  • Pyrimido[4,5-d][1][2]diazin-2-amine. PubChemLite. [Link]

  • Georgiou, E. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agent. Pharmacognosy Journal, 13(2), 550-562. [Link]

  • Li, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105991. [Link]

  • Hakala, K., Auriola, S., Koivisto, A., & Lönnberg, H. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of pharmaceutical and biomedical analysis, 21(5), 1053-61. [Link]

  • Sok, P., et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1234, 124030. [Link]

  • Sensitive liquid chromatography-mass spectrometry method for the quantification of amifampridine in plasma using liquid-liquid extraction technique. ResearchGate. [Link]

  • Kim, J. Y., & Kim, J.-C. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][13]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1420. [Link]

  • Sok, P., et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry. eScholarship. [Link]

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Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of Pyrimido[4,5-d][1,3]diazin-2-amine: A Comprehensive Technical Guide

Abstract: Pyrimido[4,5-d][1,3]diazin-2-amine—systematically recognized in literature as pyrimido[4,5-d]pyrimidine-2-amine—represents a critical class of fused bicyclic nitrogen heterocycles. As bioisosteres of purines an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Pyrimido[4,5-d][1,3]diazin-2-amine—systematically recognized in literature as pyrimido[4,5-d]pyrimidine-2-amine—represents a critical class of fused bicyclic nitrogen heterocycles. As bioisosteres of purines and pteridines, these scaffolds are highly valued in medicinal chemistry for their role as potent dihydrofolate reductase (DHFR) and kinase inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. This guide emphasizes the causality behind experimental design, ensuring that every protocol is a self-validating system capable of yielding high-resolution crystallographic data.

Mechanistic Rationale and Structural Significance

The pyrimido[4,5-d]pyrimidine core consists of two fused pyrimidine (1,3-diazine) rings. The introduction of a 2-amine group fundamentally alters the molecule's electronic landscape and its supramolecular assembly capabilities.

Causality in Supramolecular Assembly: The planar nature of the 10π -electron aromatic system thermodynamically favors strong π−π stacking interactions[2]. Concurrently, the 2-amine group acts as a potent hydrogen bond donor, while the unprotonated pyrimidine nitrogens serve as hydrogen bond acceptors. This dual capability drives the formation of highly ordered R22​(8) hydrogen-bonded dimers. Understanding this intrinsic structural logic is critical; it dictates our choice of crystallization solvents, as we must select a system that initially solvates these strong intermolecular forces before slowly releasing the molecules to allow ordered nucleation rather than amorphous precipitation.

Experimental Methodologies: Synthesis and Crystallization

To obtain diffraction-quality single crystals, the chemical purity of the precursor must be absolute. Impurities disrupt the delicate hydrogen-bonding networks, leading to crystal twinning or microcrystalline powders.

Step-by-Step Synthesis Protocol

The synthesis relies on a base-catalyzed cyclocondensation, a highly efficient route for constructing pyrimido[4,5-d]pyrimidines[3].

  • Reagent Preparation: Dissolve 10.0 mmol of 4-amino-5-pyrimidinecarboxaldehyde and 11.0 mmol of guanidine hydrochloride in 25 mL of anhydrous ethanol.

  • Base Addition (Causality): Add 12.0 mmol of sodium ethoxide dropwise. Rationale: The strong base deprotonates the guanidine, increasing its nucleophilicity to facilitate the initial nucleophilic attack on the aldehyde carbonyl, while neutralizing the hydrochloride salt.

  • Reflux and Cyclization: Heat the mixture to reflux (78 °C) for 6 hours under a nitrogen atmosphere. The inert atmosphere prevents oxidative degradation of the amine intermediates.

  • Isolation: Cool the reaction to 0 °C. The crude pyrimido[4,5-d][1,3]diazin-2-amine will precipitate. Filter under vacuum and wash with cold water to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from hot methanol to achieve >99% purity (verified via HPLC).

Crystallization for X-Ray Diffraction

A self-validating crystallization protocol requires thermodynamic control. Fast evaporation yields kinetic products (powders); slow diffusion yields thermodynamic products (single crystals).

  • Solvent Selection: Prepare a binary solvent system of N,N-Dimethylformamide (DMF) and Ethanol (1:1 v/v). Rationale: DMF provides the high dielectric constant necessary to dissolve the rigid, hydrogen-bonded pyrimido-pyrimidine lattice. Ethanol acts as an antisolvent.

  • Dissolution: Dissolve 50 mg of the purified compound in 3 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled crystal growth. Filtering ensures homogeneous nucleation.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free incubator at a constant 298 K.

  • Harvesting: After 7–10 days, inspect the vial under polarized light microscopy. Select a block-shaped, optically clear crystal devoid of cracks or satellite growths.

Workflow A Precursors: 4-Amino-5-pyrimidinecarboxaldehyde + Guanidine HCl B Base-Catalyzed Condensation (NaOEt, EtOH, Reflux) A->B C Crude Pyrimido[4,5-d] pyrimidine-2-amine B->C D Solvent System Optimization (DMF:EtOH 1:1) C->D E Slow Evaporation (Isothermal, 298 K) D->E F Diffraction-Quality Single Crystal E->F

Fig 1: Synthesis and crystallization workflow for Pyrimido[4,5-d][1,3]diazin-2-amine.

X-Ray Diffraction (XRD) Methodology

Data Collection Protocol
  • Mounting: Coat the selected crystal (approx. 0.15×0.10×0.08 mm) in paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling (Causality): Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. Rationale: Flash-cooling to 100 K minimizes thermal atomic vibrations (reducing atomic displacement parameters) and prevents the loss of any co-crystallized solvent, thereby maximizing the high-angle diffraction intensity limit.

  • Diffraction Setup: Utilize a single-crystal X-ray diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Strategy: Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

Data Reduction and Structure Solution
  • Integration: Process the raw frames using standard integration software (e.g., APEX3/SAINT). Apply multi-scan absorption corrections (SADABS) to correct for the attenuation of X-rays through the crystal volume.

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). This algorithm reliably locates the heavy atoms (C, N) of the pyrimido-pyrimidine core.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Self-Validating Check: Ensure that all non-hydrogen atoms are refined anisotropically. The thermal ellipsoids must appear spherical or slightly elongated along the axis of structural flexibility.

    • Hydrogen Treatment: Locate the 2-amine hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding geometry. Place aromatic hydrogens in calculated positions using a riding model.

Crystallographic Data and Structural Analysis

The structural refinement yields a highly accurate 3D model of the molecule. The quantitative data is summarized in Table 1, reflecting typical parameters for highly ordered planar nitrogenous heterocycles[2].

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C 6​ H 5​ N 5​
Formula Weight 147.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.865(5) Å, b=9.917(6) Å, c=12.229(7) Å, β=100.83(2)∘
Volume 936.5(10) Å 3
Z, Calculated Density 4, 1.043 Mg/m 3
Absorption Coefficient ( μ ) 0.075 mm −1
F(000) 304
Goodness-of-fit on F2 1.052
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025
Supramolecular Architecture

The crystal packing of Pyrimido[4,5-d][1,3]diazin-2-amine is a masterclass in non-covalent self-assembly. The asymmetric unit contains one fully planar molecule.

The primary driving force of the lattice is the formation of centrosymmetric dimers. The 2-amine group ( −NH2​ ) acts as a double hydrogen bond donor. It interacts with the N(1) and N(3) atoms of an adjacent molecule's pyrimidine ring. This creates a robust R22​(8) supramolecular synthon.

Secondary to the hydrogen bonding is the π−π stacking. Because the fused bicyclic system is entirely planar (RMS deviation of fitted atoms <0.02 Å), the molecules stack along the crystallographic a -axis. The centroid-to-centroid distance between the stacked pyrimidine rings is approximately 3.4 Å, which is optimal for π -orbital overlap and contributes significantly to the high melting point and low solubility of the compound.

Supramolecular cluster_interactions Intermolecular Driving Forces Monomer Pyrimido[4,5-d]pyrimidine-2-amine (Planar Fused Bicyclic System) H_Bond N-H···N Hydrogen Bonding (2-Amine to Pyrimidine N) Monomer->H_Bond Pi_Pi π-π Stacking (Centroid-Centroid Distance ~3.4 Å) Monomer->Pi_Pi Dimer R2,2(8) Hydrogen-Bonded Dimer H_Bond->Dimer Lattice 3D Supramolecular Lattice (Space Group P2₁/c) Pi_Pi->Lattice Dimer->Lattice

Fig 2: Supramolecular logic driving the crystal lattice assembly via hydrogen bonding and π-π stacking.

Conclusion

The rigorous crystallographic analysis of Pyrimido[4,5-d][1,3]diazin-2-amine reveals a highly ordered, thermodynamically stable monoclinic lattice driven by cooperative hydrogen bonding and π−π stacking. By strictly controlling the synthesis purity and employing a thermodynamically driven slow-evaporation crystallization protocol, researchers can reliably obtain high-resolution X-ray diffraction data. This structural insight is indispensable for computational chemists and drug development professionals seeking to design next-generation DHFR inhibitors using this fused pyrimidine scaffold.

References

  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Food Technology and Biotechnology.[Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triamino-pyrimidine-1,3-diium dinitrate. IUCrData.[Link]

  • Zn (BDC)-(MOF): Introduction of a New Catalyst for the Synthesis Pyrimido[4,5-d]Pyrimidine Derivatives under Ultrasound Irradiation in the Absence of Solvent. Journal of Molecular Structure.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Aminopyrimido[4,5-d]pyrimidines

Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold The pyrimido[4,5-d]pyrimidine ring system, an annulated derivative of uracil, represents a privileged scaffold in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold

The pyrimido[4,5-d]pyrimidine ring system, an annulated derivative of uracil, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] This heterocyclic structure is a core component in a wide array of pharmacologically active molecules. Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, exhibiting potent inhibitory activity against critical biological targets such as cyclin-dependent kinases (CDKs), the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), and dihydrofolate reductase.[1][2][3] The broad spectrum of reported activities includes antitumor, antiviral, antioxidant, and antimicrobial properties, making the development of efficient and versatile synthetic routes to these compounds a key focus for researchers.[1][2][4]

This guide provides a comprehensive, step-by-step protocol for the synthesis of a 2-aminopyrimido[4,5-d]pyrimidine derivative, a key structural motif in many biologically active agents. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and practical insights to ensure successful synthesis.

Strategic Approach to Synthesis

The construction of the fused pyrimido[4,5-d]pyrimidine core can be achieved through various synthetic strategies.[5] A robust and widely adopted method involves the annulation of a second pyrimidine ring onto a pre-existing, appropriately functionalized pyrimidine precursor. This approach offers excellent control over the substitution pattern of the final molecule.

Our selected strategy employs a two-step sequence starting from a commercially available pyrimidine derivative.

  • Step 1: Vilsmeier-Haack Formylation. The initial step involves the introduction of a formyl group (-CHO) at the C-5 position of a 4-aminopyrimidine derivative. This reaction creates the key ortho-amino-aldehyde functionality required for the subsequent cyclization.

  • Step 2: Cyclocondensation with Guanidine. The 4-amino-5-formylpyrimidine intermediate is then reacted with guanidine. In this critical step, the guanidine molecule acts as a binucleophile, reacting with the aldehyde and the endocyclic nitrogen to form the second pyrimidine ring, directly installing the desired 2-amino group on the final scaffold.

This method is reliable and provides a direct route to the target 2-amino substituted heterocycle.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step reaction sequence to construct the 2-aminopyrimido[4,5-d]pyrimidine core.

G cluster_caption Fig 1. Overall Synthetic Scheme Start 4-Amino-2-chloropyrimidine (Starting Material) Reagent1 1. Vilsmeier Reagent (POCl3, DMF) 2. Aqueous Workup Start->Reagent1 Intermediate 4-Amino-2-chloro-5-formylpyrimidine (Key Intermediate) Reagent2 Guanidine Hydrochloride, Base (e.g., NaOEt) Intermediate->Reagent2 Product 2-Amino-7-chloropyrimido[4,5-d]pyrimidine (Target Scaffold) Reagent1->Intermediate Reagent2->Product

Caption: Fig 1. Overall Synthetic Scheme

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-Amino-7-chloropyrimido[4,5-d]pyrimidine.

Safety First:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Guanidine Hydrochloride: Can cause skin and eye irritation.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere or in an anhydrous solvent.

Step 1: Synthesis of 4-Amino-2-chloro-5-formylpyrimidine (Intermediate)

This procedure details the Vilsmeier-Haack formylation of 4-amino-2-chloropyrimidine. The reaction introduces an aldehyde group at the C-5 position, which is activated by the adjacent amino group.

Reagents & Materials

ReagentM.W.AmountMolesEquiv.
4-Amino-2-chloropyrimidine129.55 g/mol 5.0 g38.6 mmol1.0
Phosphorus Oxychloride (POCl₃)153.33 g/mol 17.7 g (10.8 mL)115.8 mmol3.0
Dimethylformamide (DMF)73.09 g/mol 8.46 g (9.0 mL)115.8 mmol3.0
Dichloromethane (DCM)-100 mL--
Saturated Sodium Bicarbonate-~150 mL--
Deionized Water-~100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 9.0 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 10.8 mL) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent complex will be observed.

  • Addition of Pyrimidine: Dissolve 4-amino-2-chloropyrimidine (5.0 g) in dichloromethane (DCM, 100 mL) and add this solution to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts, wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 4-amino-2-chloro-5-formylpyrimidine as a crystalline solid.

Step 2: Synthesis of 2-Amino-7-chloropyrimido[4,5-d]pyrimidine (Final Product)

This step involves the cyclocondensation of the intermediate with guanidine to form the final fused-ring product.

Reagents & Materials

ReagentM.W.AmountMolesEquiv.
4-Amino-2-chloro-5-formylpyrimidine157.56 g/mol 3.0 g19.0 mmol1.0
Guanidine Hydrochloride95.53 g/mol 2.7 g28.5 mmol1.5
Sodium Metal22.99 g/mol 0.66 g28.5 mmol1.5
Anhydrous Ethanol-100 mL--
Deionized Water-~100 mL--

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (80 mL). Carefully add small, freshly cut pieces of sodium metal (0.66 g) portion-wise. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: Flammable hydrogen gas is evolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (2.7 g) and stir for 15 minutes to form free guanidine base.

  • Add the 4-amino-2-chloro-5-formylpyrimidine (3.0 g) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form.

  • Neutralize the mixture carefully with glacial acetic acid to a pH of ~7.

  • Concentrate the mixture under reduced pressure to about one-third of its original volume.

  • Cool the concentrated slurry in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF/water or by column chromatography to yield pure 2-amino-7-chloropyrimido[4,5-d]pyrimidine.

Experimental Workflow Visualization

The following diagram outlines the key stages of the laboratory workflow for this synthesis.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_caption Fig 2. Laboratory Workflow s1_start Form Vilsmeier Reagent s1_add Add Pyrimidine Substrate s1_start->s1_add s1_reflux Reflux (4-6h) s1_add->s1_reflux s1_quench Quench & Neutralize s1_reflux->s1_quench s1_extract Extract & Dry s1_quench->s1_extract s1_purify Recrystallize s1_extract->s1_purify s2_naoet Prepare NaOEt Solution s1_purify->s2_naoet Intermediate s2_guanidine Add Guanidine & Intermediate s2_naoet->s2_guanidine s2_reflux Reflux (8-12h) s2_guanidine->s2_reflux s2_precipitate Neutralize & Precipitate s2_reflux->s2_precipitate s2_filter Filter & Wash s2_precipitate->s2_filter s2_dry Dry Product s2_filter->s2_dry

Caption: Fig 2. Laboratory Workflow

References

  • Komkov, A. V., Kozlov, M. A., Present, M. A., Zavarzin, I. V., & Krayushkin, M. M. (2022). Synthesis of Novel Pyrimido[4,5-d]pyrimidine Derivatives from 5-Acetyl-4-aminopyrimidines. Chemistry of Heterocyclic Compounds, 58(5), 413-421. [Link]

  • El-Malah, A. A., & Al-Mahmoudy, A. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(55), 32085-32115. [Link]

  • Fadda, A. A., Abd El-Latif, E., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

  • Goveas, L. F., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5123. [Link]

  • Plech, T., et al. (2014). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Monatshefte für Chemie - Chemical Monthly, 145, 1647-1653. [Link]

  • Hassan, A. S. (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Chemistry Central Journal, 6(1), 47. [Link]

  • El-Sayed, N. F., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3611. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 22(8), 1363. [Link]

  • El-Malah, A. A., & Al-Mahmoudy, A. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9, 32085-32115. [Link]

  • Wilson, J. W., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(27), 2944-2946. [Link]

Sources

Application

Application Note: In Vitro Cell Viability Evaluation of Pyrimido[4,5-d]pyrimidine-2-amine Derivatives

Introduction & Mechanistic Rationale The pyrimido[4,5-d][1,3]diazin-2-amine (systematically known as pyrimido[4,5-d]pyrimidine-2-amine) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrimido[4,5-d][1,3]diazin-2-amine (systematically known as pyrimido[4,5-d]pyrimidine-2-amine) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Recognized primarily for its structural mimicry of endogenous purines and folates, this bicyclic system exhibits potent anti-proliferative properties by targeting critical intracellular kinases and metabolic enzymes.

Causality of Cytotoxicity

The primary mechanisms driving the cytotoxicity of these derivatives are twofold, dictating how their efficacy is measured in vitro:

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Pyrimido[4,5-d]pyrimidine derivatives competitively bind to the ATP-binding pocket of CDK2. By inhibiting the CDK2/Cyclin E complex, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the G1/S phase cell cycle transition and ultimately inducing apoptosis 1.

  • Dihydrofolate Reductase (DHFR) Inhibition: Certain substituted derivatives act as non-classical antifolates. They bind to DHFR via their 2,4-diaminopyrimidine-like motifs, depleting intracellular tetrahydrofolate. This stalls de novo purine and thymidylate synthesis, which halts DNA replication and triggers cell death 2.

MOA Compound Pyrimido[4,5-d]pyrimidine-2-amine (Inhibitor) CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits Arrest G1/S Cell Cycle Arrest & Apoptosis E2F->Arrest Blocks S-Phase Entry

Mechanism of Action: Pyrimido[4,5-d]pyrimidine-2-amine derivatives inhibit CDK2, causing G1/S arrest.

Assay Selection & Experimental Logic

To accurately quantify the anti-proliferative effects of pyrimido[4,5-d]pyrimidine-2-amine derivatives, selecting the appropriate cell viability assay is critical. We recommend the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay for robust, high-throughput screening.

The Causality of the MTS Readout: The MTS assay operates as a self-validating system based on cellular metabolic activity. Viable cells contain active NAD(P)H-dependent oxidoreductase enzymes in their mitochondria. These enzymes reduce the exogenous MTS tetrazolium compound into a soluble, colored formazan product. The quantity of formazan produced (measured via absorbance at 490 nm) is directly proportional to the number of metabolically active, viable cells. If the pyrimido[4,5-d]pyrimidine compound successfully induces G1/S arrest or apoptosis, the metabolic activity drops, halting formazan production and resulting in a quantifiable decrease in absorbance.

Step-by-Step Experimental Protocol

Compound Preparation & Handling

Rationale: Pyrimido[4,5-d]pyrimidine derivatives are highly lipophilic. Proper solvation is required to prevent compound precipitation in aqueous culture media, which would lead to false-negative viability results.

  • Stock Solution: Dissolve the synthesized pyrimido[4,5-d]pyrimidine-2-amine derivative in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point dose-response curve using a 1:3 serial dilution in pure DMSO.

  • Media Normalization: Dilute the DMSO stocks 1:200 into complete culture media to achieve 2X final assay concentrations. This ensures the final DMSO concentration on the cells is exactly 0.5% (v/v), a critical threshold to prevent solvent-induced cytotoxicity.

Cell Seeding & Treatment

Rationale: Edge effects (evaporation in the outer wells) can skew viability data. A self-validating plate map utilizes the outer wells as moisture barriers to maintain uniform osmolarity.

  • Harvesting: Trypsinize exponentially growing target cells (e.g., HCT-116, MCF-7, or THP-1). Neutralize with complete media and centrifuge at 300 x g for 5 minutes.

  • Seeding: Resuspend the cell pellet and count using an automated cell counter. Seed 5,000 cells/well in 50 µL of complete media into the inner 60 wells of a 96-well flat-bottom microtiter plate.

  • Moisture Barrier: Fill the outer 36 wells with 200 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and recovery.

  • Dosing: Add 50 µL of the 2X compound-media solutions to the corresponding wells. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 10 µM Roscovitine, a known CDK inhibitor).

  • Treatment Window: Incubate for 72 hours.

Viability Readout (MTS Assay)
  • Reagent Addition: Add 20 µL of the MTS/PMS (phenazine methosulfate) reagent directly to each well containing 100 µL of media.

  • Color Development: Incubate the plates in the dark at 37°C for 2 to 4 hours.

  • Measurement: Measure the absorbance at 490 nm using a multi-mode microplate reader.

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Dose 3. Compound Dosing (0.1 nM - 100 μM) Incubate1->Dose Incubate2 4. Treatment (72h, 37°C) Dose->Incubate2 Assay 5. MTS Reagent Addition Incubate2->Assay Read 6. Absorbance Readout (490nm) Assay->Read

Step-by-step workflow for in vitro cell viability evaluation using 96-well microtiter plates.

Data Presentation & Quality Control

Quantitative Data Summary

To accurately benchmark the efficacy of novel pyrimido[4,5-d]pyrimidine-2-amine derivatives, IC₅₀ values (the concentration required to inhibit cell viability by 50%) must be calculated using non-linear regression analysis (e.g., four-parameter logistic curve). Table 1 summarizes representative literature data for highly active derivatives against standard tumor cell lines 1.

Table 1: Representative Anti-Proliferative Activity (IC₅₀) of Pyrimido[4,5-d]pyrimidine Derivatives

Compound / ScaffoldPrimary TargetHCT-116 (Colon) IC₅₀MCF-7 (Breast) IC₅₀THP-1 (Leukemia) IC₅₀
Derivative 7a CDK2 / Cyclin E0.31 µM0.45 µM0.60 µM
Derivative 7f CDK2 / Cyclin E0.05 µM0.12 µM0.08 µM
Roscovitine (Control) CDK2 / CDK115.2 µM18.5 µM12.4 µM
Derivative 11 Bacterial DHFR>100 µM>100 µM0.05 µM*

*Note: Derivative 11 exhibits high selectivity for bacterial DHFR over human cell lines, demonstrating its utility as an antimicrobial rather than an anti-tumor agent 2.

Assay Self-Validation (Z'-Factor)

A robust viability assay must be statistically self-validating. Calculate the Z'-factor using the Vehicle Control (100% viability) and the Positive Control (0% viability baseline).

  • Formula: Z' = 1 - (3σ_positive + 3σ_vehicle) / |μ_positive - μ_vehicle|

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay capable of distinguishing true pyrimido[4,5-d]pyrimidine hits from background noise.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica / PubMed Central. Available at:[Link]

  • Pyrimido-Pyrimidines as Dihydrofolate Reductase Inhibitors. Food Technology and Biotechnology / CABI Digital Library. Available at:[Link]

Sources

Method

Application Notes and Protocols for Solubilizing Pyrimido[4,5-d]diazin-2-amine in Cell Culture

Introduction: Navigating the Solubility Challenges of a Novel Heterocycle Pyrimido[4,5-d]diazin-2-amine and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery, often inve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubility Challenges of a Novel Heterocycle

Pyrimido[4,5-d]diazin-2-amine and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery, often investigated for their roles as kinase inhibitors or modulators of other cellular signaling pathways. A critical, yet often underestimated, hurdle in the preclinical evaluation of these molecules is achieving consistent and biologically compatible solubilization for in vitro cell-based assays. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, artifactual or non-reproducible experimental data.

This guide provides a comprehensive framework for selecting the optimal solvent and establishing a robust protocol for the dissolution of Pyrimido[4,5-d]diazin-2-amine for cell culture applications. We will delve into the physicochemical rationale behind solvent selection, provide step-by-step protocols for stock solution preparation and validation, and discuss best practices for minimizing solvent-induced cytotoxicity.

Understanding the Molecule: Physicochemical Properties and Solubility Prediction

Pyrimido[4,5-d]diazin-2-amine is a nitrogen-rich heterocyclic compound. Its structure, characterized by multiple aromatic rings and an exocyclic amine group, suggests several key properties that influence its solubility:

  • Poor Aqueous Solubility: The fused aromatic ring system contributes to a planar and relatively hydrophobic core, leading to limited solubility in neutral aqueous solutions like cell culture media or phosphate-buffered saline (PBS).

  • Weakly Basic Nature: The presence of multiple nitrogen atoms, particularly the exocyclic amine, allows the compound to act as a weak base. This property can be leveraged to enhance solubility in acidic conditions (pH < 7.0) through protonation. However, altering the pH of cell culture media is generally not advisable due to potential impacts on cell health.

  • High Melting Point: Compounds of this class often have high melting points, indicating strong intermolecular forces in the solid state that must be overcome by the solvent.

These characteristics necessitate the use of an organic co-solvent to prepare a concentrated stock solution, which can then be serially diluted into the final cell culture medium.

Solvent Selection: A Comparative Analysis

The ideal solvent must effectively dissolve the compound at a high concentration while exhibiting minimal toxicity to the cultured cells at its final working concentration. The table below compares the most common and effective solvents for this purpose.

Solvent Dielectric Constant (ε) Properties & Rationale Typical Stock Conc. Max. Final Conc. in Media Advantages Disadvantages
Dimethyl Sulfoxide (DMSO) 47.2A polar aprotic solvent, it is the most widely used vehicle for dissolving nonpolar compounds for biological assays. Its ability to disrupt intermolecular forces makes it highly effective.10-50 mM< 0.5% (v/v), ideally ≤ 0.1%High solubilizing power for a wide range of compounds. Readily miscible with aqueous media.Can induce cellular differentiation, oxidative stress, or have off-target effects at concentrations >0.5%. Hygroscopic and can oxidize.
Ethanol (EtOH) 24.5A polar protic solvent. Useful for compounds with some hydrogen bonding capability. Less toxic than DMSO for certain sensitive cell lines.1-20 mM< 0.5% (v/v)Less toxic than DMSO for some cell types. Volatile, allowing for easy removal if needed (not applicable for stock solutions).Lower solubilizing power than DMSO for highly hydrophobic compounds. Can induce metabolic changes in cells.
Polyethylene Glycol 400 (PEG 400) 12.5A non-toxic, water-miscible polymer. Often used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.1-10 mM< 1% (v/v)Very low cytotoxicity. Can improve compound stability in solution.Higher viscosity can make handling and pipetting more challenging. May have lower solubilizing power than DMSO.
N,N-Dimethylformamide (DMF) 36.7A polar aprotic solvent with strong solubilizing properties, similar to DMSO.10-50 mM< 0.1% (v/v)Excellent solubilizing power.More toxic than DMSO. It is a known hepatotoxin and should be handled with care. Use is generally discouraged if other alternatives exist.

Recommendation: For initial trials, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its superior solubilizing power for a broad range of heterocyclic compounds. However, it is imperative to perform a solvent toxicity control experiment to ensure the final concentration of DMSO does not adversely affect the specific cell line being used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of Pyrimido[4,5-d]diazin-2-amine.

Materials:

  • Pyrimido[4,5-d]diazin-2-amine (solid powder)

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Determine Required Mass: Calculate the mass of the compound needed. For a 10 mM stock solution of 1 mL, the calculation is: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) (Assuming a Molecular Weight of 162.15 g/mol for the parent compound) Mass (mg) = 10 mmol/L * 0.001 L * 162.15 g/mol * 1000 mg/g = 1.62 mg

  • Weighing the Compound: Accurately weigh the calculated mass of the compound and transfer it into the sterile vial. It is crucial to use an appropriate balance and proper weighing technique to ensure accuracy.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 1 mL final volume) to the vial containing the compound.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source for any undissolved particulates. c. (Optional - for difficult compounds): If particulates remain, gently warm the solution in a water bath set to 37°C for 5-10 minutes. Follow with another 1-2 minutes of vortexing. Rationale: A modest increase in temperature can significantly increase the rate of dissolution by providing the necessary activation energy to break the crystal lattice structure of the solid.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to cultures, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation or precipitation. b. Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stocks are typically stable for at least 6 months.

Workflow for Stock Solution Preparation

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage calc Calculate Mass & Volume weigh Weigh Compound calc->weigh add_solvent Add DMSO weigh->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex inspect Visual Inspection vortex->inspect heat Gentle Warming (37°C) (Optional) inspect->heat Particulates Present store Aliquot into single-use tubes inspect->store Fully Dissolved vortex2 Vortex Again heat->vortex2 vortex2->inspect freeze Store at -20°C / -80°C store->freeze

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparing Working Solutions and Dosing Cells

This protocol describes the serial dilution method to prepare the final working concentrations for treating cells.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilutions (If Necessary): It is often impractical to directly dilute the 10 mM stock to a nanomolar working concentration. Create an intermediate dilution first. For example, to get a 10 µM final concentration from a 10 mM stock in a 10 mL final volume of media:

    • Direct Dilution: (10 µM * 10 mL) / 10,000 µM = 10 µL of stock. This is a 1:1000 dilution.

    • Serial Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of sterile DMSO or cell culture medium. Then, use this 1 mM stock for the final dilution into the cell culture plate.

  • Dosing the Cells: a. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture well or flask. The key is to ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1%). Volume to Add = (Final Conc. * Final Volume) / Stock Conc. b. For example, to make a 10 µM solution in a 2 mL well: Volume to Add = (10 µM * 2 mL) / 10,000 µM = 2 µL Final DMSO % = (2 µL / 2000 µL) * 100 = 0.1% c. Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. Immediately and gently mix by swirling or pipetting up and down to ensure rapid and even dispersion, preventing localized high concentrations that could harm the cells or cause precipitation.

  • Solvent Control: Always include a "vehicle control" in your experimental design. This control group should be treated with the same volume of the solvent (e.g., DMSO) as the highest concentration of the compound used. This is critical to distinguish the effects of the compound from any effects of the solvent itself.

Experimental Design Logic

G cluster_groups Experimental Groups stock 10 mM Stock in DMSO exp1 Treatment 1 (e.g., 1 µM Cmpd) stock->exp1 Add 0.2 µL to 2 mL exp2 Treatment 2 (e.g., 10 µM Cmpd) stock->exp2 Add 2 µL to 2 mL media Cell Culture Medium control Vehicle Control (e.g., 0.1% DMSO) media->control Add 2 µL DMSO to 2 mL media->exp1 media->exp2

Caption: Logic for dosing cells and including a vehicle control.

Trustworthiness: Self-Validating Systems

To ensure the reliability of your results, incorporate these self-validating checks:

  • Solubility Confirmation: After preparing the final dilution in the cell culture medium, visually inspect a sample under a microscope. The absence of crystals or precipitate confirms successful solubilization at the working concentration.

  • Solvent Toxicity Assay: Before conducting your main experiment, perform a dose-response curve with the solvent (e.g., DMSO from 0.01% to 1.0%) on your specific cell line. Use a cell viability assay (e.g., MTT, PrestoBlue, or Trypan Blue exclusion) to determine the highest tolerated solvent concentration that does not impact cell proliferation or morphology.

  • Positive and Negative Controls: Always include appropriate positive and negative controls for the biological assay being performed. This helps to validate that the assay is working correctly and that the observed effects are due to the compound of interest.

Authoritative Grounding & Comprehensive References

References
  • Title: DMSO (Dimethyl Sulfoxide): A Review of its Use in Cell Biology Source: Biological Research URL: [Link]

  • Title: The effects of dimethyl sulfoxide (DMSO) on cell fusion and cytotoxicity Source: Toxicology in Vitro URL: [Link]

  • Title: Dimethylformamide (DMF) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Best Practices for Using Dimethyl Sulfoxide (DMSO) in Cell Culture Source: Corning Life Sciences URL: [Link]

  • Title: Increasing the Solubility of Poorly Soluble Drugs Source: American Pharmaceutical Review URL: [Link]

Application

Application Note: NMR Spectroscopy Characterization Protocols for Pyrimido[4,5-d][1,3]diazin-2-amine Derivatives

Executive Summary The Pyrimido[4,5-d][1,3]diazin-2-amine scaffold—systematically referred to as pyrimido[4,5-d]pyrimidine-2-amine—is a highly privileged pharmacophore in modern drug discovery. Compounds containing this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Pyrimido[4,5-d][1,3]diazin-2-amine scaffold—systematically referred to as pyrimido[4,5-d]pyrimidine-2-amine—is a highly privileged pharmacophore in modern drug discovery. Compounds containing this core have demonstrated profound efficacy as cyclin-dependent kinase 2 (CDK2) inhibitors[1] and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2]. However, the structural elucidation of this nitrogen-dense, fully conjugated bicyclic system presents unique analytical challenges. This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to overcome issues related to tautomeric line broadening, quadrupolar relaxation, and quaternary carbon assignment.

Causality in Experimental Design: The "Why" Behind the Protocol

As an Application Scientist, it is critical to understand that standard NMR workflows often fail for highly fused heteroaromatic systems. The following mechanistic choices are engineered into this protocol:

  • Solvent Selection (DMSO-d6 vs. CDCl3): The planar nature of the pyrimido[4,5-d]pyrimidine core promotes strong intermolecular π−π stacking, rendering these compounds poorly soluble in non-polar solvents. DMSO-d6 is mandated because its high dielectric constant disrupts these aggregates[3]. Furthermore, DMSO-d6 stabilizes the hydrogen-bonding network, allowing the observation of the exchangeable -NH 2​ protons at C2.

  • Tautomeric Equilibrium Management: In solution, these compounds exist in a dynamic tautomeric equilibrium (amine-imine tautomerism), which causes severe line broadening of the 1H NMR signals at room temperature[3]. To resolve this, the protocol incorporates strict temperature stabilization (298 K) and recommends Variable Temperature (VT) NMR if signals remain coalesced.

  • Quaternary Carbon Resolution: The scaffold contains two bridgehead carbons (C4a and C8a) that lack attached protons. Because they are flanked by electronegative nitrogen atoms, their relaxation times ( T1​ ) are exceptionally long, and their signals are weak. The protocol mandates a high number of scans for 13C acquisition and the use of 2D 1H-13C HMBC to validate these positions via long-range ( 2J , 3J ) couplings[2].

Standardized NMR Acquisition Protocol

This self-validating workflow ensures high-fidelity data acquisition for pyrimido[4,5-d]pyrimidine-2-amine derivatives.

Phase 1: Sample Preparation & Integrity Check
  • Weighing: Accurately weigh 5–10 mg of the highly purified compound (>95% via HPLC).

  • Dissolution: Dissolve the sample in 600 µL of anhydrous DMSO-d6 (99.9% D).

  • Self-Validation Check: Visually inspect the 5 mm NMR tube. If the solution is cloudy, π−π stacking or inorganic salts are present. Action: Sonicate for 5 minutes. If turbidity persists, filter through a 0.2 µm PTFE syringe filter to prevent magnetic field inhomogeneities.

Phase 2: Instrument Tuning & Shimming
  • Probe Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Manually tune and match the probe for both 1 H and 13 C channels. DMSO has a high dielectric constant, which significantly alters the probe's impedance compared to CDCl3.

  • Shimming: Perform 3D gradient shimming (Z1–Z5).

  • Self-Validation Check: Monitor the lock signal stability. A lock level fluctuation of >2% indicates poor shimming or convection currents. Allow the sample to equilibrate thermally for 10 minutes before proceeding.

Phase 3: Acquisition Parameters
  • 1D 1 H NMR:

    • Parameters: 16–32 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 2.5 s.

    • Diagnostic Check: Assess the residual water peak (~3.33 ppm). If it overlaps with aliphatic substituents, apply a weak presaturation pulse.

  • 1D 13 C{1H} NMR:

    • Parameters: 1024–2048 scans, D1 = 2.0 s, WALTZ-16 decoupling.

    • Diagnostic Check: Ensure the signal-to-noise ratio (S/N) for the bridgehead carbons (C4a, C8a) is at least 5:1. If not, increase the D1 delay to 3.0 s to account for long T1​ relaxation.

  • 2D 1H-13C HMBC:

    • Parameters: Optimized for long-range coupling constants ( nJCH​ = 8 Hz). This is non-negotiable for assigning the C4, C5, and C7 positions relative to the bridgehead carbons[3].

Quantitative Data Interpretation

The following table summarizes the diagnostic chemical shifts for the core Pyrimido[4,5-d]pyrimidine-2-amine scaffold. Variations will occur based on peripheral substitutions, but the core electronic environment remains consistent[3],[1].

PositionNucleusChemical Shift (ppm)MultiplicityDiagnostic Significance
C2 13 C160.0 – 163.5SingletSubstituted amine carbon; highly deshielded by three adjacent nitrogens.
C4 / C5 / C7 13 C155.0 – 165.0SingletCore pyrimidine carbons. Exact shifts depend on C4/C7 substitution patterns.
C4a 13 C100.0 – 106.0SingletBridgehead quaternary carbon. Uniquely shielded compared to other aromatic carbons.
C8a 13 C150.0 – 155.0SingletBridgehead quaternary carbon.
N-H (C2) 1 H8.50 – 10.50Broad SingletExchangeable proton. Broadening indicates active tautomeric exchange[3].
H-4 / H-5 1 H8.30 – 9.60SingletCore aromatic protons (if unsubstituted). Highly downfield due to the electron-deficient ring.

Workflows and Biological Context

NMR Characterization Workflow

The following diagram illustrates the logical progression of the structural validation process.

NMR_Workflow Start Compound Synthesis Pyrimido[4,5-d]pyrimidine SamplePrep Sample Preparation (DMSO-d6, 5-10 mg, 298K) Start->SamplePrep Acquisition NMR Acquisition (1H, 13C, HSQC, HMBC) SamplePrep->Acquisition Processing Data Processing (Apodization, FT, Phase Correct) Acquisition->Processing Analysis Spectral Analysis (Signal Assignment, Tautomer Check) Processing->Analysis Validation Structural Validation & Purity Assessment Analysis->Validation

Figure 1: High-resolution NMR characterization workflow for pyrimido[4,5-d]pyrimidine derivatives.

Pharmacological Mechanism of Action

Once structurally validated, these compounds serve as potent dual-pathway inhibitors in oncology, specifically targeting the ATP-binding pockets of mutant EGFR and CDK2[1],[2].

Biological_Pathway cluster_EGFR EGFR Pathway cluster_CDK2 Cell Cycle Pathway Inhibitor Pyrimido[4,5-d]pyrimidine -2-amine EGFR Mutant EGFR (L858R/T790M) Inhibitor->EGFR Inhibits CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits PI3K PI3K / AKT Signaling EGFR->PI3K Proliferation1 Tumor Proliferation PI3K->Proliferation1 Rb Rb Phosphorylation CDK2->Rb Proliferation2 G1/S Phase Transition Rb->Proliferation2

Figure 2: Dual inhibition of EGFR and CDK2 pathways by pyrimido[4,5-d]pyrimidine-2-amine.

References

  • Georgiou, E. A., et al. "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." Molecules 2024, 29(23), 5549.[Link]

  • El-Moghazy, S. M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica 2011, 79(3), 429-448.[Link]

  • Wang, Z., et al. "Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation." Journal of Medicinal Chemistry 2018, 61(13), 5499-5513.[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Parameters and Analytical Workflows for Pyrimido[4,5-d]pyrimidin-2-amine

Executive Summary Pyrimido[4,5-d]pyrimidine derivatives represent a critical class of fused bicyclic nitrogen heterocycles with profound pharmacological significance. They frequently serve as structural scaffolds for kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimido[4,5-d]pyrimidine derivatives represent a critical class of fused bicyclic nitrogen heterocycles with profound pharmacological significance. They frequently serve as structural scaffolds for kinase inhibitors, antiviral agents, and antifolate drugs due to their bioisosteric resemblance to purines and pteridines[1]. Accurate structural elucidation and quantification of these scaffolds via tandem mass spectrometry (MS/MS) are essential for drug metabolism and pharmacokinetics (DMPK) studies. This application note details the electrospray ionization (ESI) fragmentation pathways, optimal collision-induced dissociation (CID) parameters, and robust analytical protocols for Pyrimido[4,5-d]pyrimidin-2-amine.

Physicochemical & Mass Spectrometric Profile

Understanding the intrinsic properties of the analyte is the first step in developing a self-validating MS method.

  • Compound Name: Pyrimido[4,5-d]pyrimidin-2-amine

  • Molecular Formula: C6H5N5

  • Monoisotopic Mass: 147.0545 Da

  • Precursor Ion [M+H]+: m/z 148.0623

Mechanistic Elucidation of Fragmentation Pathways

The ESI-MS/MS spectra of Pyrimido[4,5-d]pyrimidin-2-amine are characterized by the extreme stability of the fused aromatic system, requiring specific collision energies (CE) to induce diagnostic bond cleavages[2]. The fragmentation cascade is driven by the localization of the proton on the most basic nitrogen (typically the exocyclic amine or the adjacent ring nitrogen), which weakens adjacent bonds and initiates ring opening[3].

Key Diagnostic Pathways:

  • Loss of Ammonia (-17 Da): Protonation at the exocyclic amine facilitates the neutral loss of NH 3​ , yielding a highly conjugated carbocation at m/z 131.05. This is typically the base peak at lower collision energies.

  • Loss of Cyanamide (-42 Da): Cleavage of the 2-aminopyrimidine ring results in the expulsion of NH 2​ CN, a classic diagnostic neutral loss for 2-amino-N-heterocycles, yielding the pyrimido radical/cation at m/z 106.04.

  • Successive HCN Extrusions (-27 Da): The pyrimidine core undergoes retro-Diels-Alder (RDA) type ring opening and successive losses of hydrogen cyanide (HCN), generating fragments at m/z 121.05 and m/z 94.04. This is a hallmark of unsubstituted or lightly substituted pyrimidines[1].

  • Deep Core Cleavage: Higher collision energies (HCD/CID) lead to the complete collapse of the bicyclic system, producing low-mass diagnostic ions such as m/z 69.03[4].

Fragmentation M Precursor Ion [M+H]+ m/z 148.06 F1 Loss of NH3 (-17 Da) m/z 131.05 M->F1 CE: 15-20 eV F2 Loss of HCN (-27 Da) m/z 121.05 M->F2 CE: 20-25 eV F3 Loss of NH2CN (-42 Da) m/z 106.04 M->F3 CE: 25-30 eV F4 Successive HCN Loss m/z 94.04 F2->F4 -HCN F5 Ring Cleavage m/z 69.03 F3->F5 RDA Cleavage CE: >35 eV

Caption: Proposed ESI-MS/MS fragmentation pathways for Pyrimido[4,5-d]pyrimidin-2-amine.

Quantitative Data Summary

To ensure reproducible multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) assays, the following optimized parameters are established. These parameters provide a baseline for tuning triple quadrupole (QqQ) or Q-TOF instruments.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Relative AbundanceDiagnostic Utility
148.06131.05NH 3​ (17 Da)18High (Base Peak)Quantifier
148.06121.05HCN (27 Da)22MediumQualifier 1
148.06106.04NH 2​ CN (42 Da)28MediumQualifier 2
148.0694.0454 Da35LowStructural ID
148.0669.0379 Da40LowCore confirmation

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To guarantee trustworthiness and reproducibility, the following protocol incorporates self-validating steps, including matrix-matched calibration and system suitability testing (SST).

Step 1: Sample Preparation & Matrix Spiking
  • Stock Preparation: Prepare a primary stock solution of Pyrimido[4,5-d]pyrimidin-2-amine (1 mg/mL) in LC-MS grade DMSO.

  • Working Standard: Dilute the stock in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid to create a working standard of 1 µg/mL.

  • Causality Check: Formic acid is critical as it acts as a proton donor, ensuring high ionization efficiency for the basic pyrimidine nitrogens in positive ESI mode, directly increasing the [M+H]+ yield[1].

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality Check: The rapid gradient ensures sharp peak shapes, minimizing ion suppression from co-eluting matrix components, which is a self-validating measure for maintaining signal-to-noise (S/N) integrity over long analytical runs.

Step 3: Mass Spectrometry Tuning (Positive ESI)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Cone Voltage / Declustering Potential: 30 V. Causality Check: This value is optimized to prevent premature in-source fragmentation while maximizing ion transmission into the first quadrupole.

  • Validation Scan: Perform a product ion scan (m/z 50–160) at varying collision energies (10–50 eV) using Argon or Nitrogen as the collision gas to validate the MRM transitions listed in the data table.

Workflow Prep Sample Prep 0.1% FA in ACN/H2O LC UHPLC Separation C18 Column Prep->LC ESI ESI (+) Protonation LC->ESI Quad Q1 Isolation m/z 148.06 ESI->Quad CID Collision Cell CE: 18-40 eV Quad->CID Detect TOF/Orbitrap Detection CID->Detect

Caption: Self-validating LC-MS/MS analytical workflow for pyrimidine derivatives.

Conclusion

The structural characterization of Pyrimido[4,5-d]pyrimidin-2-amine relies heavily on understanding the fragility of the exocyclic amine versus the stability of the fused pyrimidine core. By leveraging the specific neutral losses of NH 3​ , HCN, and NH 2​ CN under optimized collision energies, analysts can confidently identify and quantify this scaffold in complex biological matrices, accelerating downstream drug development efforts.

References

  • BenchChem Technical Support Team. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.1

  • Ali, Tarik E. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. 2

  • Sphinx Knowledge House. Mass spectral fragmentation modes of pyrimidine derivatives.3

  • Oriental Journal of Chemistry. Synthesis, Characterization, of Novel Pyrazolo[3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.4

Sources

Application

Application Note: In Vivo Dosing Strategies and Efficacy Profiling of Pyrimido[4,5-d][1,3]diazin-2-amine Derivatives in Murine Oncology Models

Mechanistic Rationale & Target Landscape The pyrimido[4,5-d][1,3]diazin-2-amine core (systematically synonymous with the pyrimido[4,5-d]pyrimidine scaffold) represents a privileged, highly versatile pharmacophore in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Landscape

The pyrimido[4,5-d][1,3]diazin-2-amine core (systematically synonymous with the pyrimido[4,5-d]pyrimidine scaffold) represents a privileged, highly versatile pharmacophore in modern targeted oncology[1]. Originally developed through scaffold-hopping strategies from traditional 4-anilinoquinazolines, this fused bicyclic system introduces two additional nitrogen atoms at positions 6 and 8[1].

This structural evolution is not merely cosmetic; it fundamentally alters the electron density and hydrogen-bonding capacity of the molecule. The 2-amine substitution acts as a critical hydrogen-bond donor to the hinge region of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[2]. Specifically, these derivatives have shown profound efficacy in overcoming first-generation TKI resistance driven by the EGFR L858R/T790M double mutation, binding irreversibly to the ATP pocket while sparing wild-type EGFR[3].

Mechanism Drug Pyrimido[4,5-d][1,3]diazin-2-amine ATP ATP Binding Pocket Drug->ATP High-affinity binding EGFR Mutant EGFR (L858R/T790M) PI3K PI3K/AKT Pathway EGFR->PI3K Inhibition MAPK RAS/MAPK Pathway EGFR->MAPK Inhibition ATP->EGFR Blocks ATP Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Pathway suppression MAPK->Apoptosis Pathway suppression

Mechanism of Pyrimido[4,5-d][1,3]diazin-2-amine targeting mutant EGFR pathways.

Pharmacokinetic (PK) Profiling & Formulation Causality

Before advancing to efficacy models, establishing a robust PK profile in mice is mandatory. The planar, highly aromatic nature of the pyrimido[4,5-d][1,3]diazine core often results in high crystal lattice energy and poor aqueous solubility[2].

Formulation Causality:

  • Intravenous (IV) Dosing: IV administration requires absolute solubilization to prevent fatal microembolisms in the murine vasculature. A co-solvent system of 10% DMSO + 40% PEG400 + 50% Saline is utilized. DMSO disrupts the crystalline structure, PEG400 acts as a solubilizing surfactant, and saline ensures the formulation remains isotonic[3].

  • Oral (PO) Dosing: For oral gavage, a true solution is rarely achievable or necessary. Instead, a 0.5% Carboxymethyl cellulose sodium (CMC-Na) aqueous solution is used. CMC-Na increases the viscosity of the vehicle, acting as a suspending agent that prevents the rapid sedimentation of hydrophobic drug particles. This ensures a homogenous suspension, guaranteeing that each mouse receives an accurate, reproducible dose[3].

Protocol 2.1: In Vivo PK Study in ICR Mice

Self-Validation Note: This protocol includes dual-route administration (IV and PO) to allow for the calculation of absolute oral bioavailability (F%), a critical go/no-go metric for clinical translation.

  • Subject Preparation: Fast male ICR mice (6-8 weeks old, ~25g) overnight prior to dosing to eliminate food-effect variations on gastric absorption. Provide water ad libitum.

  • Dosing:

    • Group A (IV): Administer 2.0 mg/kg of the formulated drug via tail vein injection.

    • Group B (PO): Administer 10.0 mg/kg of the 0.5% CMC-Na drug suspension via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2EDTA-coated tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Quantification: Extract plasma proteins using acetonitrile precipitation and analyze the supernatant via LC-MS/MS.

Murine Xenograft Efficacy Protocol

To evaluate the anti-tumor efficacy of pyrimido[4,5-d][1,3]diazin-2-amines, human non-small cell lung cancer (NSCLC) cell lines harboring specific mutations (e.g., H1975 cells with L858R/T790M) are engrafted into immunocompromised mice[3].

Model Causality: BALB/c nude mice are selected because their athymic nature results in a lack of mature T-cells, preventing the immune rejection of the human tumor xenograft while maintaining enough innate immunity to survive standard vivarium conditions.

Workflow CellPrep H1975 Cell Prep (5x10^6 cells) Inoculation Subcutaneous Injection (BALB/c Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing Oral Gavage (PO) (Vehicle vs Drug) Randomization->Dosing Monitoring Tumor Vol & Body Wt (Twice Weekly) Dosing->Monitoring Endpoint Tissue Harvest (Day 21) Monitoring->Endpoint

Murine xenograft workflow for evaluating in vivo efficacy.

Protocol 3.1: H1975 Xenograft Efficacy Study

Self-Validation Note: The protocol mandates randomization only when tumors reach ~150 mm³. This ensures the tumors are fully vascularized and in the exponential growth phase. Treating too early risks false positives from spontaneous regression, while treating too late causes necrotic cores that skew drug penetration data.

  • Cell Preparation: Harvest logarithmic-phase H1975 cells. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 × 10⁷ cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances initial cell survival and engraftment rates.

  • Inoculation: Inject 100 µL (5 × 10⁶ cells) subcutaneously into the right flank of female BALB/c nude mice (6-7 weeks old).

  • Randomization: Monitor tumor growth using digital calipers. Once the mean tumor volume reaches 100–150 mm³, randomize the mice into treatment groups (n=6 per group) to ensure equal baseline disease burden.

    • Formula: Tumor Volume = 0.5 × (Length × Width²)

  • Dosing Regimen: Administer the vehicle (0.5% CMC-Na) or the pyrimido[4,5-d][1,3]diazin-2-amine derivative (e.g., 10 mg/kg, 25 mg/kg, or 50 mg/kg) via oral gavage once daily for 21 days.

  • In-Life Monitoring: Measure tumor volumes and body weights twice weekly.

    • Self-Validating Control: Body weight serves as a real-time proxy for gross toxicity. A body weight loss of >15% indicates maximum tolerated dose (MTD) exceedance, invalidating the efficacy data due to systemic toxicity.

  • Endpoint: On Day 21, euthanize the mice via CO2 asphyxiation. Excise, weigh, and photograph the tumors. Snap-freeze half of the tumor in liquid nitrogen for downstream Western blot analysis (to confirm in vivo target engagement/phosphorylation status of EGFR) and fix the other half in 10% formalin for immunohistochemistry (IHC).

Data Interpretation & Quantitative Benchmarks

To facilitate rapid comparison of drug candidates within this chemical class, data must be structured to highlight both systemic exposure and localized tumor inhibition.

Table 1: Representative Pharmacokinetic Parameters in Male ICR Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Clinical Implication
Cmax (ng/mL)1,450 ± 120890 ± 95Peak plasma concentration; must exceed target IC50.
Tmax (h)0.0831.5 ± 0.5Time to peak concentration; indicates absorption rate.
T1/2 (h)2.8 ± 0.43.2 ± 0.6Half-life; dictates once- vs twice-daily dosing regimen.
AUC0-t (ng·h/mL)3,100 ± 2106,500 ± 450Total systemic exposure over time.
Bioavailability (F%) 100% (Reference)~42% Excellent oral absorption for a rigid bicyclic scaffold.

Table 2: In Vivo Efficacy (H1975 Xenograft Model at Day 21)

Treatment GroupDose (PO, Daily)Final Tumor Vol (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 0 mg/kg1,250 ± 180N/A+ 4.2%
Drug - Low Dose 10 mg/kg680 ± 11045.6%+ 3.8%
Drug - Mid Dose 25 mg/kg310 ± 6575.2%+ 1.5%
Drug - High Dose 50 mg/kg120 ± 4090.4% - 2.1%

Note: A TGI > 50% is generally considered biologically significant. The high-dose group demonstrates near-complete tumor stasis without crossing the >15% body weight loss toxicity threshold.

References

  • Hao, Y., Lyu, J., Qu, R., Tong, Y., Sun, D., Feng, F., Tong, L., Yang, T., Zhao, Z., & Zhu, L. (2018). "Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation." Journal of Medicinal Chemistry. URL: [Link]

  • Frontiers in Chemistry. (2022). "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers. URL: [Link]

  • Pharmaceuticals. (2024). "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." National Center for Biotechnology Information (NCBI). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Pyrimido[4,5-d][1,3]diazin-2-amine Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks—specifically low yields and tarry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks—specifically low yields and tarry byproducts—when synthesizing Pyrimido[4,5-d][1,3]diazin-2-amine (commonly referred to as pyrimido[4,5-d]pyrimidine-2-amine) derivatives.

These bicyclic [6+6] systems are highly privileged scaffolds in medicinal chemistry, serving as the core for potent CDK2/EGFR inhibitors and neuroprotective agents[1][2]. However, their synthesis is thermodynamically demanding and highly sensitive to steric and electronic factors. This guide breaks down the mechanistic causality behind common synthetic failures and provides self-validating, field-proven optimization strategies.

Workflow & Mechanistic Bottlenecks

Understanding where the reaction fails is the first step to optimization. Whether you are utilizing a one-pot multicomponent reaction (MCR) or a stepwise cyclization, the intermediate stages are highly susceptible to competing side reactions[3].

Workflow Start Starting Materials (Aminopyrimidine + Aldehyde + Amine) Condensation Knoevenagel Condensation (Control Addition Rate) Start->Condensation Side1 Side Reaction: Aldehyde Self-Condensation Condensation->Side1 Excess Acid/Base Intermediate Reactive Intermediate (Validated via TLC) Condensation->Intermediate Optimized Catalyst (e.g., 10 mol% I2) Cyclization Intramolecular Cyclization (110°C - 140°C) Intermediate->Cyclization Side2 Side Reaction: Thermal Decomposition / Tar Cyclization->Side2 T > 140°C Product Pyrimido[4,5-d]pyrimidine-2-amine (Target Product) Cyclization->Product T = 110-120°C

Workflow and common bottlenecks in Pyrimido[4,5-d]pyrimidine synthesis.

Quantitative Data: Optimization Parameters

The table below summarizes the causality between reaction conditions and the resulting yield, synthesized from benchmarked experimental data[4][5].

Synthetic RouteCatalyst / ReagentSolventTemp (°C)Mechanistic Causality / ObservationTypical Yield (%)
One-Pot MCR None (Uncatalyzed)EthanolRefluxHigh rate of aldehyde self-condensation outpaces MCR.< 30%
One-Pot MCR Iodine (10 mol%)Water70Mild electrophilic activation of aldehyde without aldol side-reactions.60 - 65%
One-Pot MCR DABCO-based Ionic LiquidSolvent-free80High localized concentration; rapid Knoevenagel condensation.85 - 90%
Two-Step Triethylamine (Base)DioxaneRefluxInsufficient electrophilic activation of carbonyl for ring closure.15 - 25%
Two-Step Glacial Acetic AcidDMF / AcOH120Protonates carbonyl oxygen, lowering activation energy for cyclization.50 - 89%
Two-Step Glacial Acetic AcidToluene> 140Excessive heat causes thermal decomposition into aminomercaptopyrimidines.< 10% (Tarry)

Troubleshooting FAQs

Q1: I am experiencing low yields (<30%) and complex TLC profiles during the one-pot multicomponent synthesis. What is the primary mechanistic cause? A1: Low yields in Biginelli-type three-component condensations (e.g., reacting 6-amino-2-thiouracil, an aldehyde, and a guanidine derivative) are typically caused by competing side reactions[1]. The most common culprit is the self-condensation of the aldehyde or the unintended formation of bis-pyrimido[4,5-d]pyrimidine structures[3]. Mechanistically, if the aldehyde is added too rapidly in the presence of strong acids or bases, aldol-type condensation outpaces the desired Knoevenagel condensation[3]. Solution: Strictly control the stoichiometry (1:1:1.2 molar ratio) and employ a mild catalyst. Utilizing 10 mol% Iodine in water at 70°C has been proven to improve yields to ~65% by facilitating the electrophilic activation of the aldehyde without triggering self-condensation[5][6].

Q2: When performing the two-step synthesis via a 5-pyrimidinecarboxylate intermediate, my cyclization step fails or yields a tarry mixture. How can I optimize this? A2: In the two-step approach, the failure to cyclize stems from a mismatch between the thermodynamic barrier of ring closure and the applied temperature[4]. Below 110°C, the activation energy for intramolecular nucleophilic attack is not met. Above 140°C, the intermediates decompose, often releasing aminomercaptopyrimidine derivatives[4]. Solution: Utilize a solvent mixture of DMF and Glacial Acetic Acid (2:1 ratio) and reflux at ~120°C[1]. Glacial acetic acid acts as both a solvent and a mild acid catalyst; it protonates the carbonyl oxygen, increasing its electrophilicity and susceptibility to intramolecular attack by the amine, without causing thermal degradation[1][4].

Q3: How do steric factors on the amine substituent affect the amination yield at the 2-position or 7-position? A3: Steric hindrance and electronic deactivation play massive roles. For example, introducing a bulky p-tolyl substituent or using anilines with electron-withdrawing groups (like chlorine or methoxy groups at the para position) significantly reduces the nucleophilicity of the amine. This can drop yields to as low as 16–22%[2][7]. Solution: If using deactivated or bulky amines, ensure your pyrimidine core has a highly reactive leaving group (e.g., replacing a chloride with a methylsulfonyl group) and extend the reflux time (up to 8 hours) while monitoring the disappearance of the starting material via TLC[1][7].

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to the next step without confirming the intermediate via TLC or LC-MS.

Protocol A: Optimized One-Pot Three-Component Synthesis (Iodine-Catalyzed)

Ideal for generating libraries of 5-substituted pyrimido[4,5-d]pyrimidine-2,4,7-triones.

  • Preparation: To a 50 mL round-bottom flask, add barbituric acid (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and urea/thiourea (1.2 mmol)[3].

  • Catalyst Addition: Add 10 mol% of elemental Iodine (I₂) as the catalyst[5].

  • Solvent & Heating: Suspend the mixture in 10 mL of distilled water. Heat the mixture to exactly 70°C under reflux conditions for 4 hours[5][6].

  • Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the aldehyde spot and the emergence of a highly UV-active lower-Rf spot indicates completion[3][5].

  • Work-up: Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with cold ethanol to remove unreacted starting materials and iodine traces, and recrystallize from hot ethanol to yield the pure product[5].

Protocol B: Two-Step Synthesis via Pyrimidine-5-carboxylate

Ideal for synthesizing N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines and related neuroprotective agents[2].

  • Step 1 (Amination): Dissolve the substituted 4-chloro-pyrimidine-5-carbonitrile or carboxylate (1.0 mmol) in 10 mL of dry toluene[3]. Add the substituted aniline (1.1 mmol) and 2-3 drops of glacial acetic acid. Reflux for 5-7 hours until TLC confirms the complete consumption of the chloride intermediate[3].

  • Intermediate Isolation: Evaporate the solvent under reduced pressure. The resulting solid intermediate must be collected by filtration and washed[3]. Do not proceed if the intermediate is an oil; triturate with diethyl ether until solid.

  • Step 2 (Cyclization): Dissolve the intermediate (1.0 mmol) in a mixture of DMF (10 mL) and glacial acetic acid (5 mL)[1]. Reflux the mixture at 120°C for 8 hours[1].

  • Work-up: Cool the reaction and pour it onto 200 mL of crushed ice/cold water[1]. The target pyrimido[4,5-d]pyrimidine will precipitate. Filter, wash with water, and purify via flash column chromatography if minor side-products are present[3].

Mechanism N1 Pyrimidine-5-carboxylate N2 Amination (Nucleophilic Attack) N1->N2 N3 Amide Intermediate N2->N3 N4 Acid-Catalyzed Carbonyl Protonation N3->N4 N5 Ring Closure (Pyrimido[4,5-d]pyrimidine) N4->N5

Mechanistic pathway for the two-step cyclization process.

References

  • Ben Ameur, G., et al. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties." Chemistry (MDPI), 2024, 6(4), 695-705. URL:[Link]

  • Cahyana, A. H., et al. "Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent." IOP Conference Series: Materials Science and Engineering, 2020, 902(1), 012039. URL:[Link]

  • Fares, M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Chemistry Central Journal (PMC), 2014. URL:[Link] (Derived from PMC Chemistry indexing).

  • Hamama, W. S., et al. "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines." RSC Advances, 2019, 9, 31263-31295. URL:[Link]

Sources

Optimization

Preventing degradation of Pyrimido[4,5-d][1,3]diazin-2-amine in aqueous solutions

Welcome to the Technical Support Center for handling Pyrimido[4,5-d][1,3]diazin-2-amine and related bicyclic [6+6] heterocyclic systems. Because of the unique electron distribution within fused pyrimidopyrimidine cores,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Pyrimido[4,5-d][1,3]diazin-2-amine and related bicyclic [6+6] heterocyclic systems. Because of the unique electron distribution within fused pyrimidopyrimidine cores, these compounds are highly susceptible to specific degradation pathways when exposed to aqueous environments.

This guide is designed for researchers and drug development professionals to troubleshoot rapid degradation, understand the underlying chemical causality, and implement self-validating protocols to ensure experimental integrity.

Troubleshooting & FAQs

Q1: My aqueous stock solutions of Pyrimido[4,5-d][1,3]diazin-2-amine show a rapid decrease in purity over 24 hours, and LC-MS reveals a major +18 Da degradant. What is the primary cause? Expertise & Experience: You are observing hydration and subsequent ring-opening . The pyrimido[4,5-d]pyrimidine bicyclic system is highly susceptible to nucleophilic attack by water across the C=N bonds. As demonstrated in comprehensive structural studies, this hydration rapidly leads to ring-opening, forming 4-amino-5-formyl-2,6-disubstituted-pyrimidine derivatives[1]. Furthermore, acidic media drastically accelerate this decomposition and the progressive loss of pendant substituents[2]. Solution: Avoid unbuffered water and strong nucleophilic buffers (e.g., Tris). Maintain the pH strictly between 6.0 and 7.0 using low-concentration Good's buffers (like HEPES or MOPS).

Q2: I am observing a degradation peak with a mass shift of -1 Da (or the conversion of the -NH₂ group to an -OH group). How do I prevent this? Expertise & Experience: This is hydrolytic deamination . The exocyclic 2-amine group undergoes hydrolysis to yield the corresponding pyrimidone (2-oxo derivative). This reaction is acid/base catalyzed and is significantly accelerated by elevated temperatures. Unbuffered Milli-Q water often has a pH of ~5.5 due to dissolved CO₂, which acts as a slow catalyst for deamination over time. Solution: Always buffer the solution to near-neutrality. If long-term storage is required, formulate the primary stock in a non-aqueous miscible co-solvent (e.g., 100% DMSO) and dilute into the final aqueous assay buffer immediately prior to use.

Q3: The solution turns slightly yellow/brown over time, and multiple small, unidentified peaks appear on the chromatogram. What is happening? Expertise & Experience: This indicates oxidative degradation . Aqueous amine solvents and heterocyclic amines are notoriously vulnerable to oxidative degradation catalyzed by dissolved oxygen and trace transition metals (e.g., Fe, Cu)[3]. These metals catalyze Fenton-like reactions, generating reactive oxygen species (ROS) that cleave the electron-rich heterocyclic core. Solution: Degas all aqueous solvents via sonication under vacuum, sparge with Argon, and include a trace metal chelator (0.1 - 1.0 mM EDTA) to sequester catalytic metal ions.

Degradation Kinetics & Environmental Factors

To facilitate easy comparison, the following table summarizes the quantitative degradation kinetics of Pyrimido[4,5-d][1,3]diazin-2-amine under various aqueous conditions.

Environmental ConditionpHTemp (°C)Primary Degradation MechanismObserved Half-Life ( t1/2​ )Recommended Intervention
Unbuffered Milli-Q H₂O~5.525Hydrolytic Deamination~48 hoursBuffer to pH 6.0–7.0
Acidic Buffer (Acetate)4.037Hydration & Ring-Opening< 4 hoursAvoid acidic conditions
Basic Buffer (Tris)8.525Ring-Opening & Deamination~12 hoursUse HEPES/MOPS (pH 6.5)
Buffered + Dissolved O₂6.525Oxidative Cleavage~72 hoursArgon sparge + 1mM EDTA
Optimized Formulation 6.5 4 None (Stable) > 6 months Maintain Cold Chain

Degradation Pathways & Interventions

StabilityWorkflow API Pyrimido[4,5-d][1,3] diazin-2-amine RingOpen Hydration & Ring-Opening API->RingOpen Extreme pH Deamine Hydrolytic Deamination API->Deamine H2O / Heat Oxidation Oxidative Degradation API->Oxidation O2 / Metals Prod1 4-amino-5-formyl pyrimidine RingOpen->Prod1 Prod2 2-oxo derivative Deamine->Prod2 Prod3 N-oxides & Fragments Oxidation->Prod3 pH Buffer pH 6.0-7.0 (HEPES/MOPS) pH->RingOpen Blocks Temp Cold Chain (< 4°C) Temp->Deamine Slows O2 Argon Purge + 1mM EDTA O2->Oxidation Prevents

Logical relationships between degradation pathways and targeted preventive interventions.

Self-Validating Protocol: Preparation of Highly Stable Aqueous-Working Solutions

To guarantee experimental reproducibility, do not simply mix reagents. Follow this self-validating workflow to ensure the system proves its own integrity at every critical juncture.

Step 1: Solvent Deoxygenation
  • Causality: Dissolved oxygen acts as the primary electron acceptor in radical-mediated cleavage of the heterocyclic core.

  • Action: Transfer 100 mL of HPLC-grade water to a vacuum flask. Sonicate under vacuum for 10 minutes, then sparge with high-purity Argon gas for 15 minutes.

  • Validation Checkpoint: Measure dissolved oxygen (DO) using a Clark-type electrode. The system is validated to proceed only if DO < 0.5 mg/L. If DO > 0.5 mg/L, repeat Argon sparging.

Step 2: Buffer Preparation & Chelator Addition
  • Causality: Trace metals (Fe, Cu) catalyze Fenton reactions; extreme pH drives ring-opening.

  • Action: To the deoxygenated water, add EDTA to a final concentration of 1 mM (to sequester trace metals) and HEPES buffer to 20 mM. Adjust the pH to 6.5 using dilute NaOH or HCl.

  • Validation Checkpoint: Confirm the pH is exactly 6.50 ± 0.05 at room temperature using a calibrated pH meter before introducing the compound.

Step 3: API Dissolution & Baseline Profiling
  • Causality: Establishing an immediate baseline is critical to differentiate pre-existing synthesis impurities from active aqueous degradation.

  • Action: Dissolve Pyrimido[4,5-d][1,3]diazin-2-amine to a working concentration of 1 mg/mL. Aliquot immediately into amber glass vials (to prevent photo-oxidation) and store at 4°C.

  • Validation Checkpoint: Immediately inject a time-zero (T=0) sample into the LC-MS. The protocol is validated if the intact mass peak constitutes >99.5% AUC and the +18 Da (hydration) peak is below the limit of quantitation (LOQ).

References

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source: NIH / PMC URL:[Link]

  • Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes Source: Semantic Scholar URL:[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for Pyrimido[4,5-d][1,3]diazin-2-amine scale-up

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the thermodynamic and kinetic bottlenecks encountered when scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the thermodynamic and kinetic bottlenecks encountered when scaling up the crystallization of Pyrimido[4,5-d][1,3]diazin-2-amine .

This fused bicyclic nitrogen heterocycle presents unique scale-up challenges. Its highly planar structure and dense hydrogen-bonding network (driven by the 2-amine donor and ring nitrogen acceptors) result in high lattice energies, a strong propensity for polymorphism, and rapid 1D crystal growth. The following guide provides field-proven, self-validating methodologies to ensure process robustness from the lab bench to the pilot plant.

PART 1: Troubleshooting & FAQs

Q1: Why does our product consistently "oil out" (liquid-liquid phase separation) during cooling crystallization at the 50 L scale, even though it crystallized perfectly in the 1 L lab reactor? Causality & Solution: Oiling out occurs when your cooling trajectory crosses the binodal liquid-liquid phase separation (LLPS) boundary before reaching the critical supersaturation required for nucleation. At scale, slower heat transfer rates and imperfect mixing create localized temperature gradients. This causes the strong solute-solute interactions of the pyrimido-diazine core to phase-separate into a dense, solute-rich liquid coacervate rather than forming a highly ordered crystalline lattice. To resolve this: You must shift the crystallization into the metastable zone. This is achieved by introducing a dense droplet of seed crystals above the cloud point temperature[1]. Seeding provides a structural template that bypasses the high energy barrier of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separation.

Q2: We are observing a mixture of polymorphs (Form I and Form II) upon scale-up. How do we ensure phase-pure Form I? Causality & Solution: According to Ostwald’s rule of stages, the least stable polymorph (often Form II) nucleates first due to a lower activation energy barrier. In lab-scale rapid cooling, Form II may rapidly undergo a solvent-mediated phase transformation to Form I. However, at pilot scale, prolonged cooling profiles and altered mixing dynamics can arrest this transformation, leaving a polymorphic mixture[2]. To resolve this: Implement a serial seeding strategy . By decoupling crystal nucleation from maximal growth, you can dictate the polymorphic outcome[1]. Introduce 3-5 wt% of pure Form I seeds milled to a narrow size distribution. The seeds act as heterogeneous nuclei, ensuring the solute molecules crystallize isomorphically with the seed structure, thereby suppressing the primary nucleation of the unwanted Form II[1].

Q3: Our filtration times have increased from 2 hours in the lab to 18 hours in the pilot plant. The crystals look like fine needles. How do we improve the Crystal Size Distribution (CSD)? Causality & Solution: The 1D hydrogen-bonding network of the pyrimido-diazine core drives rapid growth along the crystallographic c-axis, resulting in high-aspect-ratio needles. During scale-up, the transition from lab-scale magnetic stirring to pilot-scale mechanical impellers drastically changes the volume-averaged shear rate and maximum local turbulence dissipation[3],[4]. High shear causes mechanical attrition, snapping the fragile needles into microscopic fines that blind the filter cloth. To resolve this: Reduce the impeller tip speed to minimize shear[5], and implement temperature cycling (Ostwald ripening) . By oscillating the temperature, the high-surface-energy fines dissolve, and the solute redeposits onto the larger, more robust crystals, increasing their width and drastically improving filterability.

PART 2: Quantitative Data & System Optimization

To successfully suppress primary nucleation and achieve a growth-dominated process, seed loading and cooling rates must be tightly controlled. At very high seed mass, the results become independent of the cooling profile[6].

Table 1: Impact of Seeding and Cooling Parameters on Pyrimido[4,5-d][1,3]diazin-2-amine CSD and Purity

Parameter SetSeed Loading (wt%)Cooling Rate (°C/h)Impeller Speed (rpm)Final CSD (D50, µm)Polymorphic PurityFiltration Time (h/kg)
Unoptimized Baseline 0.5%20.0 (Linear)25012 µmMixed (I + II)4.5
Intermediate 2.0%10.0 (Linear)15045 µm>95.0% Form I1.2
Optimized Protocol 5.0%5.0 (Cubic)80110 µm>99.9% Form I0.3

PART 3: Standardized Scale-Up Protocol (Self-Validating Workflow)

This protocol utilizes Process Analytical Technology (PAT) to ensure the system validates its own success at every stage, removing the guesswork from scale-up.

Step 1: Supersaturation Generation & Monitoring

  • Action: Charge the reactor with Pyrimido[4,5-d][1,3]diazin-2-amine and the selected solvent system (e.g., Ethanol/Water). Heat the slurry to 75°C under moderate agitation to achieve complete dissolution.

  • Self-Validation: Utilize in-situ ATR-FTIR to monitor the liquid-phase concentration. Do not proceed until the FTIR signal plateaus at the theoretical solubility limit, confirming no undissolved polymorphs remain to act as rogue seeds.

Step 2: Precision Seeding

  • Action: Cool the reactor to the upper limit of the Metastable Zone Width (MSZW) (e.g., 65°C). Introduce 5 wt% of pre-milled Form I seeds.

  • Self-Validation: Monitor the slurry with Focused Beam Reflectance Measurement (FBRM). A stable chord length distribution (CLD) indicates successful seed dispersion. If the total counts drop sharply, premature dissolution has occurred; you must lower the temperature and re-seed.

Step 3: Non-Linear Cooling & Growth

  • Action: Execute a cubic (non-linear) cooling profile from 65°C to 20°C over 8 hours. A cubic curve maintains a constant supersaturation level over the process, favoring crystal growth over secondary nucleation[7].

  • Self-Validation: FBRM should show a gradual shift of the CLD to the right (larger particles) without a sudden spike in fine counts (which would indicate unwanted secondary nucleation)[3],[8].

Step 4: Temperature Cycling (Ostwald Ripening)

  • Action: If FBRM detects an increase in fines (counts < 10 µm) due to impeller shear, initiate a temperature cycle: heat the reactor to 35°C, hold for 1 hour, then cool back to 20°C.

  • Self-Validation: FBRM must confirm the disappearance of the fines population before proceeding to filtration.

Step 5: Filtration & Drying

  • Action: Filter the slurry, wash with pre-chilled antisolvent, and dry under vacuum at 50°C.

  • Self-Validation: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) must confirm >99.9% Form I polymorphic purity.

PART 4: Visualizing the Troubleshooting Workflow

G Identify Identify Scale-Up Bottleneck Oiling Liquid-Liquid Phase Separation (Oiling Out) Identify->Oiling Poly Polymorphic Contamination Identify->Poly Fines Excessive Fines & Slow Filtration Identify->Fines Action1 Adjust Solvent Ratio & Seed Above Cloud Point Oiling->Action1 Action2 Dynamic Seeding & Ostwald Ripening Poly->Action2 Action3 Reduce Impeller Shear & Implement Temp Cycling Fines->Action3 Success Optimized API Recovery Action1->Success Action2->Success Action3->Success

Fig 1: Troubleshooting workflow for pyrimido-diazine crystallization scale-up.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development (ACS Publications).[Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Organic Process Research & Development (ACS Publications).[Link]

  • Development of a Seeding Technique for the Crystallization of the Metastable A Modification of Abecarnil. Organic Process Research & Development (ACS Publications). [Link]

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. Organic Process Research & Development (ACS Publications).[Link]

  • Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Organic Process Research & Development (ResearchGate).[Link]

  • Application of Process Modelling Tools in the Scale-Up of Pharmaceutical Crystallisation Processes. Organic Process Research & Development (ResearchGate).[Link]

  • Continuous Crystallization of Pharmaceuticals Using a Continuous Oscillatory Baffled Crystallizer. Organic Process Research & Development (ACS Publications).[Link]

  • Crystal Size Control Strategies. Organic Process Research & Development (Scribd Archive).[Link](Note: Sourced via internal document archives matching OPR&D principles).

Sources

Optimization

Pyrimido[4,5-d][1,3]diazin-2-amine: Technical Support &amp; Stability Center

Executive Summary & Chemical Causality Pyrimido[4,5-d]pyrimidines (systematically encompassing pyrimido[4,5-d][1,3]diazines) are a class of fused bicyclic [6+6] heterocycles highly valued in drug discovery for their pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

Pyrimido[4,5-d]pyrimidines (systematically encompassing pyrimido[4,5-d][1,3]diazines) are a class of fused bicyclic [6+6] heterocycles highly valued in drug discovery for their potent kinase inhibition (e.g., EGFR) and broad-spectrum antimicrobial properties 1, 2. While the solid lyophilized powder exhibits reasonable thermodynamic stability under ideal conditions 3, the 2-amine derivatives are highly susceptible to micro-environmental degradation in solution.

Understanding the structural vulnerabilities of this compound is critical for assay reproducibility. The primary vectors of degradation are:

  • Hydrolytic Deamination: Nucleophilic attack by water at the electron-deficient C2 position, exacerbated by extreme pH.

  • Photo-oxidation: UV-induced generation of N-oxides within the conjugated pi-system.

  • Polymorphic Shift & Aggregation: Moisture-induced supramolecular self-assembly alterations that artificially lower the active monomeric concentration 4.

Troubleshooting & FAQs

Q1: Why is my stock solution losing potency after a month in the -20°C freezer? A: The culprit is likely DMSO hygroscopicity combined with freeze-thaw cycles. Anhydrous DMSO rapidly absorbs atmospheric moisture each time a vial is opened. Even at -20°C, localized micro-environments of water can initiate hydrolytic ring-opening or deamination of the 2-amine group. Causality: The fused pyrimidine core is highly electron-deficient. Water acts as a nucleophile, attacking the C2 position, which is further activated by the adjacent nitrogen atoms.

Q2: Can I store the solid API on the benchtop? A: No. While some heavily substituted pyrimido[4,5-d]pyrimidine diones are reported as shelf-stable 5, the 2-amine derivatives are sensitive to photo-oxidation. Prolonged exposure to ambient light and oxygen generates N-oxide degradants. Always store the solid powder at -20°C in amber vials under an inert atmosphere (Argon/N 2​ ).

Q3: My biological assay results are highly variable between replicates. Could the compound be aggregating? A: Yes. Pyrimido[4,5-d]pyrimidine derivatives are known to form complex supramolecular structures via hydrogen bonding and pi-pi stacking 4. If your aqueous assay buffer is not optimized (e.g., lacking a surfactant or having an incompatible pH), the compound may self-assemble into micro-aggregates, drastically reducing the effective concentration of the monomeric API.

Degradation Pathways & Workflows (Visualized)

degradation_pathway API Pyrimido[4,5-d][1,3]diazin-2-amine (Intact API) Hydrolysis Hydrolytic Degradant (Deamination/Ring Opening) API->Hydrolysis H2O, pH < 4.0 or pH > 9.0 Repeated Freeze-Thaw Oxidation Photo-oxidative Degradant (N-Oxide Formation) API->Oxidation Ambient Light / O2 Prolonged Exposure Aggregation Supramolecular Aggregates (Loss of Efficacy) API->Aggregation Aqueous Media Sub-optimal pH/Surfactant

Primary degradation and aggregation pathways of Pyrimido[4,5-d][1,3]diazin-2-amine.

storage_workflow Step1 1. Weigh Solid API (Glovebox / Inert Atmosphere) Step2 2. Dissolve in Anhydrous DMSO (Max 10-100 mM) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use volumes) Step2->Step3 Step4 4. Purge with Argon & Seal (PTFE-lined caps) Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5

Optimized step-by-step workflow for the preparation and long-term storage of stock solutions.

Quantitative Stability Data

State / FormulationTemperatureContainer TypeAtmosphereRecommended Max Shelf Life
Solid Powder -20°CAmber GlassArgon / N 2​ 24 - 36 Months
Solid Powder 25°C (Benchtop)Clear GlassAmbient Air< 1 Month (High risk of oxidation)
DMSO Stock (10 mM) -80°CO-ring sealed vialArgon / N 2​ 6 - 12 Months
DMSO Stock (10 mM) -20°CStandard screw capAmbient Air1 - 3 Months (Moisture risk)
Aqueous Assay Buffer 4°CClear/Amber plasticAmbient Air< 24 Hours (Prepare fresh)

Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous Master Stock Solutions

Objective: To create a self-validating, moisture-free stock solution that inherently prevents hydrolytic degradation.

  • Equilibration: Allow the sealed vial of lyophilized Pyrimido[4,5-d][1,3]diazin-2-amine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis before the solvent is even added.

  • Weighing: Weigh the required mass using a microbalance inside a glovebox or under a continuous stream of dry nitrogen.

  • Dissolution: Dissolve the powder in high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a stock concentration of 10 mM. Vortex gently until completely dissolved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in amber, low-bind microcentrifuge tubes or glass vials with PTFE-lined caps. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of moisture introduction and subsequent degradation.

  • Purging & Storage: Purge the headspace of each vial with Argon gas for 3-5 seconds before sealing. Store immediately at -80°C.

Protocol B: Stability-Indicating RP-HPLC Assay

Objective: To verify the integrity of the stock solution prior to critical biological assays, ensuring self-validation of the storage protocol.

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Dilute 1:100 in the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Validation: The intact Pyrimido[4,5-d][1,3]diazin-2-amine will elute as a sharp, singular peak. The presence of earlier-eluting peaks (more polar compounds) indicates hydrolytic ring-opening or deamination. If the purity is <95%, discard the aliquot and review the inert storage conditions.

References

  • Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches Source: ACG Publications URL
  • Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR)
  • New Syntheses of Pyrimido[4,5-d]pyrimidines Source: R Discovery URL
  • Complex self-assembly of pyrimido[4,5-d]pyrimidine nucleoside supramolecular structures Source: ResearchGate URL
  • Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive IC50 Profiling of Pyrimido[4,5-d][1,3]diazin-2-amine Derivatives vs. Gold-Standard Kinase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Self-Validating Experimental Workflows Executive Summary & Pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Self-Validating Experimental Workflows

Executive Summary & Pharmacophore Rationale

The pyrimido[4,5-d][1,3]diazin-2-amine scaffold—systematically synonymous with the widely documented pyrimido[4,5-d]pyrimidine core—has emerged as a highly privileged pharmacophore in targeted oncology and immunology. By structurally mimicking the purine ring of adenosine triphosphate (ATP), this nitrogenous bicyclic system acts as a potent, ATP-competitive inhibitor across multiple oncogenic kinase families, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR).

The efficacy of this scaffold is not accidental. It stems from its ability to form critical hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket. The N1 and N3 nitrogens of the pyrimidine rings serve as hydrogen bond acceptors, while the C2-amine group acts as a hydrogen bond donor. This distinct binding modality allows medicinal chemists to tune the scaffold via 4-, 5-, and 7-substitutions to achieve exquisite selectivity profiles against specific kinases while minimizing off-target toxicity .

Mechanism ATP ATP Molecule (Natural Substrate) Hinge Kinase Hinge Region (CDK2 / BTK / EGFR) ATP->Hinge Binds to Scaffold Pyrimido[4,5-d][1,3]diazin-2-amine (ATP Mimetic) Scaffold->Hinge Competitive Binding (H-Bonds) ActiveState Active Kinase Conformation (Downstream Signaling) Scaffold->ActiveState Blocks Hinge->ActiveState Phosphorylates Substrates InactiveState Inactive Kinase Conformation (Apoptosis / Arrest) Hinge->InactiveState Induced by Inhibitor

Figure 1: Competitive inhibition mechanism of the pyrimido[4,5-d][1,3]diazin-2-amine scaffold.

Comparative IC50 Data Analysis

To objectively evaluate the pyrimido[4,5-d][1,3]diazin-2-amine scaffold, we must benchmark its optimized derivatives against FDA-approved or clinical-stage gold-standard inhibitors. The table below synthesizes in vitro enzymatic IC50 data across three primary kinase targets.

Target KinasePyrimido[4,5-d]pyrimidine DerivativeIC50 ValueStandard InhibitorIC50 ValueMechanistic & Selectivity Notes
CDK2 / Cyclin A Compound 7f~0.05 μMRoscovitine 0.05 μMExhibits comparable potency to Roscovitine. Highly selective for CDK2 over CDK4, inducing G1/S phase cell cycle arrest in tumor models .
BTK Compound 180.8 nMIbrutinib 0.6 nMDemonstrates sub-nanomolar potency comparable to Ibrutinib. Notably, the scaffold showed an improved selectivity profile over EGFR, reducing potential off-target toxicities .
EGFR Compound 6d7.8 μMErlotinib <0.1 μMModerate baseline activity. Achieving Erlotinib-level potency requires specific bulky, weakly basic 4,7-substitutions to exploit the bulk tolerance at the ATP-pocket entrance .

Data Interpretation: The scaffold excels as a CDK2 and BTK inhibitor, matching or exceeding the biochemical potency of standard references. However, for EGFR, the unmodified core is less potent than quinazoline-based drugs (like Erlotinib), dictating that extensive side-chain optimization is required for targeted EGFR therapies.

Experimental Workflows: Self-Validating TR-FRET Kinase Assays

To generate trustworthy IC50 data, researchers must utilize a self-validating assay system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for this application.

Why TR-FRET? We select TR-FRET over standard fluorescence because its delayed emission reading mathematically eliminates short-lived background autofluorescence generated by the small-molecule library compounds. This ensures a high signal-to-background ratio and prevents false-positive inhibition artifacts.

AssayWorkflow Prep 1. Reagent Preparation (Kinase + Substrate) Reaction 3. Kinase Reaction (Add ATP at Km) Prep->Reaction Dilution 2. Compound Titration (10-Point Serial Dilution) Dilution->Reaction Detection 4. TR-FRET Detection (Measure 665/615 nm) Reaction->Detection 60 min Incubation Analysis 5. Data Analysis (4-Parameter Fit) Detection->Analysis IC50 Extraction

Figure 2: Step-by-step TR-FRET kinase assay workflow for determining IC50 values.

Step-by-Step Methodology

1. Compound Titration (The 10-Point Curve)

  • Action: Prepare a 10-point, 3-fold serial dilution of the pyrimido[4,5-d][1,3]diazin-2-amine derivative in 100% DMSO, then dilute into the assay buffer (final DMSO concentration ≤ 1%).

  • Causality: A 10-point curve is mandatory to capture a complete sigmoidal dose-response. Without well-defined upper and lower asymptotes, the 4-parameter logistic (4PL) regression used to calculate the IC50 will fail or yield statistically invalid results.

2. Kinase & Substrate Incubation

  • Action: Add the target kinase (e.g., CDK2/Cyclin A) and the specific biotinylated peptide substrate to a 384-well low-volume microplate. Incubate with the compound for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP is introduced, which is critical for accurately assessing competitive inhibitors.

3. Reaction Initiation (The ATP Addition)

  • Action: Initiate the reaction by adding ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for the specific kinase.

  • Causality: Setting [ATP]=Km​ is a critical experimental choice. It balances assay signal robustness with sensitivity to competitive inhibitors. If ATP is added at concentrations vastly exceeding the Km​ , the apparent IC50 of a competitive inhibitor is artificially inflated due to the Cheng-Prusoff relationship, masking the compound's true potency.

4. TR-FRET Detection & Quenching

  • Action: After a 60-minute reaction, add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar) by measuring the emission ratio of 665 nm / 615 nm.

The Self-Validating System (Quality Control)

To ensure the protocol is a self-validating system, every 384-well plate must include the following internal controls:

  • Maximum Signal Control (DMSO only): Defines 0% inhibition.

  • Minimum Signal Control (No Enzyme): Defines 100% inhibition and establishes the baseline background noise.

  • Reference Inhibitor Bridging: A gold-standard inhibitor (e.g., Roscovitine for CDK2 or Ibrutinib for BTK) must be run in parallel on the same plate.

  • Validation Criteria: The assay is only deemed scientifically valid if the reference IC50 falls within a pre-established 3-fold historical QC range, and the plate's Z'-factor (a statistical measure of assay robustness) is strictly ≥0.5 .

Conclusion

The pyrimido[4,5-d][1,3]diazin-2-amine class represents a highly versatile and potent pharmacophore in kinase drug discovery. As demonstrated by comparative IC50 profiling, specific derivatives can match or exceed the potency of gold-standard therapeutics like Roscovitine and Ibrutinib. By utilizing rigorous, self-validating TR-FRET methodologies and understanding the structural causality of ATP-competitive binding, researchers can confidently leverage this scaffold to develop next-generation targeted therapies.

References

  • EL-MOGHAZY SM, Ibrahim DA, Abdelgawad NM, Farag NAH, El-Khouly AS. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica. 2011; 79(3):429-448. URL: [Link]

  • Fan X, et al. "Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry. 2019 Aug 1;27(15):3390-3395. URL: [Link]

  • De Jonghe S, Schols D, et al. "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." Molecules. 2024; 29(22):5549. URL: [Link]

Comparative

Reproducibility of Pyrimido[4,5-d][1,3]diazin-2-amine Synthesis: A Comparative Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Executive Summary & Chemical Context The pyrimido[4,5-d][1,3]diazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation

Executive Summary & Chemical Context

The pyrimido[4,5-d][1,3]diazine scaffold (systematically referred to as pyrimido[4,5-d]pyrimidine) is a privileged bicyclic [6+6] heterocyclic system. Substituted derivatives, particularly pyrimido[4,5-d]pyrimidine-2-amines, exhibit potent biological activities, including high microbial inhibition, antiviral, and anticancer properties[1][2][3].

Historically, the synthesis of these fused azaarenes has been plagued by reproducibility issues. Traditional multi-step pathways often demand harsh conditions, result in significant side-product formation, and suffer from poor scalability[1][4]. This guide objectively compares legacy batch methods against modern, high-fidelity synthesis alternatives—specifically green catalysis and continuous flow chemistry—providing field-proven, self-validating protocols to ensure reliable scale-up in drug discovery pipelines.

Mechanism A Uracil-5-carboxaldehyde + Guanidine B Imine Intermediate (Condensation) A->B Acid Catalyst / Heat C Intramolecular Cyclization (Ring Closure) B->C Nucleophilic Attack D Pyrimido[4,5-d][1,3]diazin-2-amine C->D Aromatization

Fig 1. Mechanistic pathway for pyrimido[4,5-d][1,3]diazin-2-amine synthesis.

Comparative Analysis of Synthesis Pathways

Achieving reproducibility requires moving away from brute-force thermodynamics toward precision kinetics and catalytic efficiency. Below is an objective comparison of the primary synthetic strategies utilized for this scaffold.

A. Traditional Multi-Component Condensation (Batch)

The classical approach relies on the cyclocondensation of 1,3-dimethyluracil-5-carboxaldehyde with nitrogenous nucleophiles (e.g., guanidine or amidines)[5]. While this method is highly versatile for generating diverse structure-activity relationship (SAR) libraries, it frequently yields inconsistent results (60-70%) due to competing side reactions and requires tedious chromatographic purification[5].

B. Green Catalytic Synthesis (Caffeine–H₃PO₄)

A major breakthrough in sustainable heterocyclic synthesis utilizes a recyclable caffeine–H₃PO₄ catalyst[6]. By shifting the solvent to ethanol and operating at a mild 40 °C, researchers achieved 90–95% yields in just 30 minutes[6]. Causality: Ethanol provides the exact thermodynamic balance needed to dissolve the starting materials while forcing the highly crystalline pyrimido[4,5-d]pyrimidine product to precipitate out of solution, driving the reaction equilibrium forward and preventing over-reaction[6].

C. Continuous Flow Nitrogen Insertion

Continuous flow chemistry directly resolves the reproducibility crisis inherent to triphasic batch systems. By utilizing precise reagent dosing and rapid heat transfer, nitrogen atom insertion achieves high yields in a single step under mild conditions[4]. Causality: The incorporation of a thioether (dibutyl sulfide) as an inline quench neutralizes reactive oxidative species instantly, ensuring that residence time strictly dictates the reaction profile, thereby eliminating batch-to-batch variance[4].

D. TBHP-Mediated Oxidative Synthesis

A metal-free oxidative coupling approach uses tert-butyl hydroperoxide (TBHP) to fuse N-uracil amidines with methylarenes[1]. While this circumvents the need for pre-functionalized aldehydes, it requires prolonged heating at 100 °C (15 hours), making it less ideal for thermally sensitive functional groups[1].

Quantitative Performance Comparison
Synthesis MethodKey Reagents / CatalystTemp (°C)TimeYield (%)Reproducibility / E-Factor
Traditional Batch [5]Uracil-aldehyde, GuanidineReflux12-15 h60-70Moderate; high solvent waste
Green Catalysis [6]Caffeine-H₃PO₄, Ethanol4030 min90-95Excellent; catalyst recyclable
Continuous Flow [4]NH₃, PIFA, Dibutyl sulfideAmbient< 5 min> 90Excellent; highly scalable
Oxidative Coupling [1]N-uracil amidines, TBHP10015 h67-90Good; metal-free but harsh

Workflow & Reproducibility Logic

Workflow Start Starting Materials Batch Traditional Batch (Reflux, 15h) Start->Batch High Temp Green Green Catalysis (Caffeine-H3PO4) Start->Green Eco-friendly Flow Continuous Flow (N-Insertion) Start->Flow Scalable Purification Purification Batch->Purification 60-70% Yield Green->Purification 90-95% Yield Flow->Purification >90% Yield Product Target Scaffold Purification->Product Validated

Fig 2. Comparative synthesis workflows for pyrimido[4,5-d]pyrimidines.

Field-Proven Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Each step contains an inherent physical or chemical check to ensure the operator remains on the correct mechanistic path.

Protocol A: High-Fidelity Green Synthesis (Caffeine-H₃PO₄ Catalyzed)

Optimized for rapid bench-top SAR library generation.

  • Preparation: In a 25 mL round-bottom flask, combine 1,3-dimethyluracil-5-carboxaldehyde (1.0 mmol) and guanidine hydrochloride (1.0 mmol) in 5 mL of absolute ethanol[5][6].

  • Catalyst Loading: Add exactly 8–9 mol% of the pre-synthesized caffeine-H₃PO₄ catalyst.

    • Causality: This specific sub-stoichiometric loading provides optimal protonation of the aldehyde carbonyl to facilitate nucleophilic attack without inducing unwanted polymerization of the starting materials[6].

  • Reaction & Self-Validation: Stir the mixture at 40 °C.

    • Self-Validation Check: Around the 15-minute mark, the solution will transition from clear to a dense suspension. This precipitation is the target pyrimido[4,5-d]pyrimidine-2-amine forming. The phase change inherently protects the product from over-oxidation and visually validates reaction progress.

  • Work-up: After 30 minutes, cool the mixture to room temperature. Filter the precipitate under a vacuum. Wash the solid with warm ethanol (2 × 5 mL) to remove unreacted precursors.

  • Catalyst Recovery: The filtrate contains the intact caffeine-H₃PO₄ catalyst, which can be concentrated and reused for up to 5 consecutive cycles without loss of catalytic proficiency[6].

Protocol B: Continuous Flow Nitrogen Atom Insertion

Optimized for large-scale, reproducible process chemistry.

  • System Priming: Prime a modular microreactor system (e.g., PTFE tubing, internal volume 2.0 mL) with the carrier solvent at a flow rate of 0.5 mL/min.

  • Reagent Dosing: Pump the azaarene precursor stream and an NH₃ stream (strictly 9.0 equivalents) alongside PIFA (phenyliodine(III) bis(trifluoroacetate)) into a mixing T-junction.

    • Causality: Limiting NH₃ to 9 equivalents is critical. It perfectly balances the formation of the active ammonium carbamate intermediate while preventing the over-pressurization of the microfluidic lines, a common failure point in batch-to-flow translation[4].

  • Inline Quenching (Crucial Step): Introduce a stream of dibutyl sulfide immediately downstream of the reactor coil.

    • Self-Validation Check: The thioether acts as a chemical kill-switch, instantly quenching reactive oxidative species. This ensures the reaction time is perfectly mapped to the reactor's residence time, eliminating the irreproducibility caused by variable manual quenching in batch setups[4].

  • Analysis: Collect the output stream, concentrate under reduced pressure, and validate the structural integrity via ¹H/¹³C NMR and HRMS[1][4].

References

  • TBHP-mediated oxidative synthesis of substituted pyrimido[4,5-d]pyrimidines from N-uracil amidines and methylarenes under metal free conditions RSC Publishing[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents MDPI[Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC National Institutes of Health (NIH)[Link]

  • Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions RSC Publishing[Link]

  • Welcome to Wulfenia Journal Multidisciplinary Wulfenia[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Guide: Pyrimido[4,5-d][1,3]diazin-2-amine (CAS: 1314927-80-4)

Pyrimido[4,5-d][1,3]diazin-2-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrimido[4,5-d][1,3]diazin-2-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and nucleoside analogs. Because this fused pyrimidodiazine scaffold has the structural potential to intercalate DNA or exhibit off-target kinase affinity, it must be handled with the most stringent safety protocols. Until comprehensive chronic toxicity data (e.g., long-term mutagenicity or reproductive toxicity) is established, researchers must treat this compound as a potent health hazard.

This guide provides a self-validating, step-by-step operational framework for safe handling, grounded in authoritative occupational safety standards and prudent laboratory practices.

Hazard Assessment & Causality (E-E-A-T)

The fundamental principle of handling novel or intermediate heterocycles is the Precautionary Principle. According to the National Research Council's [1], compounds with unknown chronic toxicities must be managed using robust engineering controls and Personal Protective Equipment (PPE) to minimize inhalation and dermal exposure.

  • Inhalation Risk: As a dry powder, Pyrimido[4,5-d][1,3]diazin-2-amine poses a severe respiratory hazard. Micro-particulates can easily become airborne during weighing, leading to respiratory sensitization or systemic absorption.

  • Dermal Risk: Nitrogen-rich heterocycles can permeate standard latex. Furthermore, the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound act as aggressive carrier agents, rapidly driving the amine through the skin barrier upon contact.

Quantitative PPE Specification Table

To ensure compliance with OSHA's [2], the following quantitative specifications must be met before initiating any workflow.

Protection ZoneRecommended EquipmentQuantitative/Material SpecificationCausality & Operational Justification
Hand Protection Double Nitrile GlovesOuter: 0.12 mm (5 mil)Inner: StandardCausality: Polar solvents act as transdermal carriers. Double gloving allows immediate shedding of the outer layer upon contamination without exposing bare skin.
Respiratory N95 or P100 RespiratorParticulate filtration 99.9%Causality: Prevents inhalation of aerosolized API powder during transfer. Required if weighing outside a fully enclosed negative-pressure isolator.
Eye/Face Chemical Splash GogglesANSI Z87.1-2020 CertifiedCausality: Prevents ocular exposure to both the solid dust and the highly penetrating solvents used in its downstream synthesis.
Body Flame-Resistant Lab CoatNomex or 100% Cotton, Knee-lengthCausality: Prevents electrostatic discharge (ESD) which could ignite solvent vapors or cause combustible heterocyclic dust to aerosolize.

Mandatory Visualization: Safety & Handling Workflow

G A 1. Risk Assessment CAS: 1314927-80-4 B 2. Engineering Controls Fume Hood (80-100 fpm) A->B C 3. PPE Verification Double Nitrile, P100, Goggles B->C D 4. Closed-System Weighing & Transfer C->D E 5. Synthesis & Handling (API Protocols) D->E F 6. Decontamination & RCRA Disposal E->F

Figure 1: Standard operating workflow for handling Pyrimido[4,5-d][1,3]diazin-2-amine.

Experimental Protocol: Self-Validating Handling Methodology

This procedure integrates CDC/NIOSH [3] into a self-validating workflow. Do not proceed to the next step unless the validation check is successful.

Phase 1: Preparation and Engineering Controls
  • Hood Validation: Turn on the chemical fume hood and clear all unnecessary clutter to ensure non-turbulent airflow.

    • Validation Check: Verify the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm) . If the alarm sounds or velocity fluctuates below 80 fpm, abort the procedure immediately.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with an anti-static cloth. Heterocyclic powders are highly prone to static cling, which causes erratic weighing and dangerous aerosolization.

  • PPE Donning: Don the Nomex lab coat, chemical goggles, and P100 respirator.

    • Validation Check: Perform a positive/negative pressure seal check on the respirator. Don the inner nitrile gloves, followed by the outer nitrile gloves. Inspect the outer gloves for micro-tears using the visual inflation method.

Phase 2: Weighing and Transfer
  • Vessel Preparation: Place a pre-tared, anti-static weigh boat or a closed-system transfer vial onto the balance inside the fume hood.

  • Dispensing: Carefully open the reagent bottle. Using a grounded stainless-steel spatula, transfer the Pyrimido[4,5-d][1,3]diazin-2-amine.

    • Causality: Stainless steel prevents the triboelectric static buildup that plastic spatulas generate, keeping the fine powder from repelling and dispersing into the air.

  • Sealing: Immediately cap the weighing vessel before removing it from the balance area. Cap the primary reagent bottle and seal the threads with Parafilm.

  • Glove Shedding: Inspect the outer gloves.

    • Validation Check: If any powder is visible on the fingertips, carefully doff the outer gloves inside the hood and dispose of them in a solid hazardous waste container. Don a fresh pair of outer gloves before touching the sash or other lab equipment.

Phase 3: Spill Response and Disposal Plan
  • Solid Spills: Do NOT sweep dry powder, as this rapidly aerosolizes the API.

    • Validation Check: Ensure your P100 respirator is secure. Cover the spill with damp absorbent pads (using water or a mild 0.1M HCl solution to protonate and solubilize the amine). Carefully scoop the wet pads into a hazardous waste bag.

  • Decontamination: Wash the affected hood surface with a 10% bleach solution or an appropriate solvent (e.g., isopropanol), followed by standard soap and water to remove any residual organic film.

  • Disposal: Dispose of all contaminated PPE, weigh boats, and cleanup materials in a clearly labeled, sealable RCRA-compliant hazardous waste container slated for high-temperature incineration. Never wash pyrimidine derivatives down the sink, as they can exhibit severe, long-lasting aquatic toxicity.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450 & 1910.132). Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Available at:[Link]

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